molecular formula C6H5BrN2O2 B155815 5-Bromo-2-methyl-3-nitropyridine CAS No. 911434-05-4

5-Bromo-2-methyl-3-nitropyridine

Cat. No.: B155815
CAS No.: 911434-05-4
M. Wt: 217.02 g/mol
InChI Key: FZZLWWNOYMHSIS-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZLWWNOYMHSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648593
Record name 5-Bromo-2-methyl-3-nitropyridine
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911434-05-4
Record name 5-Bromo-2-methyl-3-nitropyridine
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Record name 5-Bromo-2-methyl-3-nitropyridine
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Record name 5-Bromo-2-methyl-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a substituted pyridine (B92270) compound that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Pyridine-based structures are foundational in many fine chemicals and medicinal compounds.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant application as a precursor to the Polo-like kinase 1 (PLK1) inhibitor, MLN0905.[1][3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Identifier / Property Value Reference(s)
CAS Number 911434-05-4[1][3][4][5]
Molecular Formula C₆H₅BrN₂O₂[1][4][5]
Molecular Weight 217.02 g/mol [1][5]
Appearance Solid (Yellow to Brownish)[2]
Melting Point 38.0 to 42.0 °C[5]
Boiling Point 253 °C[5]
Density 1.709 g/cm³[5]
Flash Point 107 °C[5]
Refractive Index 1.599[5]
Vapor Pressure 0.0305 mmHg at 25°C[5]
Solubility Low in water; Soluble in dichloromethane, chloroform[2]
¹H-NMR (400 MHz, CDCl₃) δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H)[3]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Bromination of 5-amino-2-methyl-3-nitropyridine

This protocol follows a Sandmeyer-type reaction, converting an amino group to a bromo group.[1]

Reagents and Equipment:

  • 5-amino-2-methyl-3-nitropyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (B80452) (NaNO₂)

  • 4 M Sodium hydroxide (B78521) (NaOH) solution

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Reaction vessel with stirring and temperature control (dry ice/acetone (B3395972) bath)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution in a reaction vessel.[1]

  • Cool the mixture to -10°C using a dry ice and acetone bath.[1]

  • Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of NaNO₂ in water to a final volume of 165 mL.[1]

  • While stirring vigorously, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -10°C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.[1]

  • Monitor the reaction for completion using TLC.[1]

  • Once the reaction is complete, neutralize the mixture by adding 400 mL of 4 M NaOH solution.[1]

  • Extract the aqueous mixture three times with 150 mL portions of methyl tert-butyl ether.[1]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

  • Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the final product, this compound.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This method involves the hydrolysis and decarboxylation of a malonate ester derivative.[3]

Reagents and Equipment:

  • Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

  • 7.0 N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Heating mantle and reflux condenser

  • Column chromatography setup

Procedure:

  • Dissolve 1.2 g (3.3 mmol) of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3]

  • Heat the mixture to reflux and maintain for 5 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Extract the product with a 10:1 (v/v) mixture of dichloromethane:methanol.[3]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[3]

  • Concentrate the solution under reduced pressure.[3]

  • Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether:ethyl acetate as the eluent.[3]

  • Collect the appropriate fractions and evaporate the solvent to afford pure this compound (yield: 89.7%).[3]

Application in Drug Development: Synthesis of MLN0905

This compound is a key building block for synthesizing MLN0905, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][3] PLK1 is a critical regulator of mitosis, and its overexpression is common in a wide range of human cancers, making it an important therapeutic target.[5][6] MLN0905 functions by disrupting mitotic progression, which leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis) in cancer cells.[3][6]

Role of PLK1 in Mitotic Progression

Polo-like kinase 1 is a serine/threonine kinase that governs multiple stages of cell division, including centrosome maturation, the assembly of the bipolar spindle, segregation of chromosomes, and cytokinesis.[5][6][7] The inhibition of PLK1's enzymatic activity disrupts these processes, preventing cancer cells from successfully dividing.[5]

Mechanism of Action of MLN0905

As a PLK1 inhibitor, MLN0905 binds to the kinase and blocks its function.[4][6] This intervention triggers a cascade of events:

  • Mitotic Arrest: Cancer cells are unable to complete mitosis and become arrested in the G2/M phase of the cell cycle.[3]

  • Apoptosis Induction: The prolonged mitotic arrest activates cellular pathways that lead to apoptosis.[6][8]

  • DNA Damage Response: Treatment with MLN0905 has been shown to increase markers of DNA damage, such as γH2A.x, contributing to its cell-killing effect.[3]

The potent and selective nature of MLN0905 makes it a valuable compound for oncological research and a potential candidate for clinical development.[1]

Visualizations: Workflows and Signaling Pathways

The following diagrams, rendered in DOT language, illustrate the synthetic workflows and the biological pathway relevant to this compound.

Synthesis_Method_1 cluster_start Starting Material cluster_process Reaction Steps cluster_workup Workup & Purification cluster_end Final Product A 5-amino-2-methyl- 3-nitropyridine B 1. Add 48% HBr 2. Cool to -10°C A->B  [1] C Add NaNO₂ solution dropwise at -10°C B->C Diazotization  [1] D Stir 16h at room temperature C->D  [1] E 1. Neutralize with NaOH 2. Extract with MTBE D->E  [1] F 1. Dry with MgSO₄ 2. Evaporate solvent E->F  [1] G 5-Bromo-2-methyl- 3-nitropyridine F->G  [1]

Caption: Workflow for Synthesis Method 1.

Synthesis_Method_2 cluster_start Starting Material cluster_process Reaction Step cluster_workup Workup & Purification cluster_end Final Product A Diethyl 2-(5-bromo-3-nitropyridin- 2-yl)malonate B Reflux in 7.0 N HCl for 5 hours A->B Hydrolysis & Decarboxylation  [3] C 1. Extract with DCM/MeOH 2. Dry with Na₂SO₄ B->C  [3] D 1. Concentrate 2. Column Chromatography C->D  [3] E 5-Bromo-2-methyl- 3-nitropyridine D->E Yield: 89.7%  [3] Drug_Synthesis_Role A 5-Bromo-2-methyl- 3-nitropyridine B Further Synthetic Transformations A->B Key Intermediate  [1, 3] C MLN0905 (PLK1 Inhibitor) B->C Final Product  [1, 3] PLK1_Pathway cluster_cell_cycle Mitotic Progression G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis PLK1 PLK1 Activity PLK1->G2 Mitotic Entry  [5, 7] PLK1->Prophase Centrosome Maturation  [2, 5] PLK1->Metaphase Spindle Assembly  [2, 7] PLK1->Anaphase Chromosome Segregation  [2, 5] Arrest Mitotic Arrest (G2/M Phase) PLK1->Arrest MLN0905 MLN0905 MLN0905->PLK1 Inhibits  [2, 6] Apoptosis Apoptosis Arrest->Apoptosis Induces  [2, 3]

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its physical characteristics, experimental methodologies for its synthesis, and relevant workflow visualizations.

Core Physical Properties

This compound is a solid compound, typically appearing as a yellow to brownish solid.[3] Its core physical and chemical identifiers are summarized below for easy reference.

PropertyValueSource
CAS Number 911434-05-4[1][4][5]
Molecular Formula C6H5BrN2O2[1][4][5]
Molecular Weight 217.02 g/mol [1][4]
Appearance Solid (usually yellow - brownish solid)[3]
Melting Point 38.0 to 42.0 °C[4][6]
Boiling Point 253 °C[4][6]
Density 1.709 g/cm³[6]
Flash Point 107 °C[6]
Refractive Index 1.599[6]
Vapor Pressure 0.0305 mmHg at 25°C[6]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical reactions and formulations. Due to the presence of non-polar aromatic and hydrophobic groups, it exhibits low solubility in water.[3] However, it is soluble in common organic solvents such as dichloromethane (B109758) and chloroform.[3] Its solubility in ethanol (B145695) is described as "a certain solubility" due to potential interactions between ethanol molecules and the compound.[3]

Experimental Protocols: Synthesis of this compound

Method 1: From 5-amino-2-methyl-3-nitropyridine

This method involves the bromination of 5-amino-2-methyl-3-nitropyridine.[1]

Procedure:

  • 0.1 g of 5-amino-2-methyl-3-nitropyridine is added to 165 mL of a 48% hydrobromic acid solution.[1]

  • The mixture is cooled to -10°C using a dry ice and acetone (B3395972) bath.[1]

  • A pre-prepared 42.67 mg·mL-1 sodium nitrite (B80452) solution is added dropwise over 30 minutes while stirring.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1]

  • The reaction is monitored by Thin Layer Chromatography (TLC) to confirm its completion.[1]

  • The reaction solution is then mixed with 400 mL of a 4 mol·L-1 sodium hydroxide (B78521) solution.[1]

  • The mixture is extracted three times with 150 mL of methyl tert-butyl ether.[1]

  • The combined organic extracts are dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed using a rotary evaporator to yield the target compound, this compound.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis route involves the decarboxylation of a malonate derivative.[2][4]

Procedure:

  • Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (1.2 g, 3.3 mmol) is dissolved in 10 mL of 7.0 N HCl.[2][4]

  • The mixture is heated to reflux for 5 hours.[2][4]

  • After the reaction is complete, it is cooled to room temperature.[2][4]

  • The product is extracted with a 10:1 v/v mixture of dichloromethane and methanol.[2][4]

  • The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2][4]

  • The resulting residue is purified by column chromatography using a 4:1 v/v mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford this compound.[2][4]

Synthesis Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Synthesis_Workflow_Method_1 cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start 5-amino-2-methyl- 3-nitropyridine step1 Add to 48% HBr Cool to -10°C start->step1 Dissolve step2 Add NaNO2 solution dropwise step1->step2 React step3 Warm to RT Stir for 16h step2->step3 step4 Add NaOH solution step3->step4 Quench step5 Extract with MTBE step4->step5 step6 Dry organic phase step5->step6 step7 Evaporate solvent step6->step7 end 5-Bromo-2-methyl- 3-nitropyridine step7->end

Caption: Synthesis of this compound from 5-amino-2-methyl-3-nitropyridine.

Synthesis_Workflow_Method_2 cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate step1 Dissolve in 7.0 N HCl start->step1 step2 Heat to reflux for 5 hours step1->step2 Decarboxylation step3 Cool to RT step2->step3 step4 Extract with DCM/MeOH step3->step4 step5 Dry organic phase step4->step5 step6 Concentrate step5->step6 step7 Column Chromatography step6->step7 end 5-Bromo-2-methyl- 3-nitropyridine step7->end

Caption: Synthesis from Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate.

References

5-Bromo-2-methyl-3-nitropyridine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative. Its chemical structure and properties make it a versatile building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C6H5BrN2O2[1][2]
Molecular Weight 217.02 g/mol [2][3]
CAS Number 911434-05-4[2][4]
Density 1.709 g/cm³
Melting Point 38.0 to 42.0 °C
Boiling Point 253 °C
Flash Point 107 °C
Vapor Pressure 0.0305 mmHg at 25°C
Refractive Index 1.599

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. A common method involves the hydrolysis and decarboxylation of a malonate ester derivative.[4]

Experimental Methodology

Step 1: Synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate This precursor is typically synthesized through nucleophilic aromatic substitution, though the specific details of this initial step are not provided in the cited literature.

Step 2: Synthesis of this compound [4]

  • Reaction Setup : Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (1.2 g, 3.3 mmol) is dissolved in 7.0 N hydrochloric acid (10 mL).

  • Reflux : The reaction mixture is heated to reflux and maintained for 5 hours.

  • Work-up : Upon completion, the mixture is cooled to room temperature.

  • Extraction : The product is extracted with a solvent mixture of dichloromethane (B109758) and methanol (B129727) (10:1, v/v).

  • Purification : The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The resulting residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (4:1, v/v) as the eluent.

  • Final Product : This process yields this compound (0.7 g, 89.7% yield).[4]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of biologically active molecules.

  • Pharmaceuticals : It is a key reactant in the synthesis of MLN0905, which is a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[4] PLK1 is a significant target in cancer therapy due to its role in cell cycle regulation.

  • Agrochemicals : Derivatives of this compound have demonstrated high activity against various plant pathogens, including rust, powdery mildew, and rice blast.[1] These compounds can inhibit the synthesis of methionine in pathogens, providing a protective effect for crops.[1]

Visualization of Synthesis Pathway

The following diagram illustrates the workflow for the synthesis of this compound from its malonate ester precursor.

Synthesis_Workflow A Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate B Dissolve in 7.0 N HCl A->B C Heat to Reflux (5 hours) B->C D Cool to Room Temperature C->D E Extract with DCM:MeOH (10:1) D->E F Dry and Concentrate E->F G Column Chromatography (Petroleum Ether:Ethyl Acetate, 4:1) F->G H This compound G->H

Caption: Synthesis workflow for this compound.

References

5-Bromo-2-methyl-3-nitropyridine structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

This guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document details the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a substituted pyridine (B92270) ring with the chemical formula C₆H₅BrN₂O₂.[1][2][3] The structure features a pyridine core substituted with a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 3. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 911434-05-4[1][2]
Molecular Formula C₆H₅BrN₂O₂[1][2][3]
Molecular Weight 217.02 g/mol [1][2][3][4]
Appearance Yellow to brownish solid[5]
Melting Point 38.0 to 42.0 °C[4]
Boiling Point 253 °C[4]
Density 1.709 g/cm³[4]
Flash Point 107 °C[4]
Refractive Index 1.599[4]
Vapor Pressure 0.0305 mmHg at 25°C[4]
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane (B109758) and chloroform.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeDataReference
¹H NMR (400 MHz, CDCl₃): δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H)[3]
ATR-IR Spectrum available[6]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. The following sections provide detailed protocols for two common methods.

Method 1: Synthesis from 5-Amino-2-methyl-3-nitropyridine

This method involves a Sandmeyer-type reaction where the amino group of the starting material is converted to a bromo group.[1]

cluster_reagents Reagents A 5-Amino-2-methyl-3-nitropyridine C This compound A->C Diazotization & Bromination -10°C to Room Temp, 16h B 48% HBr, NaNO₂, H₂O

Synthesis of this compound via Bromination.

Experimental Protocol:

  • Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of a 48% hydrobromic acid solution.[1]

  • Cool the mixture to -10°C using a dry ice/acetone bath.[1]

  • Prepare a sodium nitrite (B80452) solution by dissolving 7.04 g of NaNO₂ in water to a final volume of 165 mL (42.67 mg/mL).[1]

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at -10°C and stirring.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.[1]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, neutralize the mixture by adding 400 mL of a 4 mol·L⁻¹ sodium hydroxide (B78521) solution.[1]

  • Extract the product with methyl tert-butyl ether (3 x 150 mL).[1]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent using a rotary evaporator to obtain the final product.[1]

Method 2: Synthesis from Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis route involves the hydrolysis and subsequent decarboxylation of a malonate ester derivative.[3][7]

cluster_reagents Reagents A Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate C This compound A->C Hydrolysis & Decarboxylation Reflux, 5h B 7.0 N HCl

Synthesis via Hydrolysis and Decarboxylation.

Experimental Protocol:

  • Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3][7]

  • Heat the mixture to reflux and maintain for 5 hours.[3][7]

  • After the reaction is complete, cool the mixture to room temperature.[3][7]

  • Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.[3][7]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][7]

  • Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield the final product (0.7 g, 89.7% yield).[3][7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds.[4][8] Its most notable application is as a key reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[1][3][7] PLK1 is a crucial regulator of cell cycle progression, and its inhibition is a promising strategy for cancer therapy.

The use of this compound as a precursor for a PLK1 inhibitor highlights its importance in medicinal chemistry and the development of novel anti-cancer agents.

cluster_workflow Application Workflow A This compound C MLN0905 (PLK1 Inhibitor) A->C Precursor B Multi-step Synthesis D Polo-like Kinase 1 (PLK1) C->D Inhibits E Cell Cycle Progression (Mitosis) D->E Promotes F Tumor Growth E->F Leads to

Role in the Synthesis and Action of a PLK1 Inhibitor.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group.[9] The bromine atom at the 5-position is susceptible to nucleophilic substitution, which is a common strategy for introducing further complexity into the molecule.[9] Furthermore, the nitro group can be reduced to an amino group, providing a handle for a different set of chemical transformations and enabling the synthesis of a wider range of derivatives.[9]

References

An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitropyridine, with a focus on its solubility characteristics and synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides detailed experimental protocols for its synthesis, which can be crucial for its use in research and development.

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in scientific literature. However, based on its chemical structure and available descriptions, a qualitative solubility profile can be summarized.

Qualitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which includes a polar nitropyridine ring and a non-polar methyl group and bromine atom. This gives the molecule moderate polarity.

Solvent ClassSolvent ExamplesQualitative SolubilityRationale
Polar Aprotic Dichloromethane, ChloroformSolubleThe polarity of these solvents is well-suited to dissolve this compound.[1]
Acetone (B3395972)Variable SolubilityExpected to have some degree of solubility.[1]
Polar Protic MethanolSolubleA related isomer, 2-Bromo-3-methyl-5-nitropyridine, is noted to be soluble in methanol, suggesting similar solubility for the target compound.
EthanolCertain SolubilityThe compound is described as having a degree of solubility in ethanol.[1]
Non-Polar Hexane, TolueneLikely Poorly SolubleGenerally, the polarity of the nitropyridine ring would limit solubility in non-polar solvents.
Aqueous WaterLow SolubilityThe presence of the non-polar methyl group and the overall molecular structure leads to poor solubility in water.[1]

Experimental Protocols: Synthesis of this compound

Method: Synthesis from 5-amino-2-methyl-3-nitropyridine

This procedure outlines the synthesis of this compound via a bromination reaction of 5-amino-2-methyl-3-nitropyridine.

Materials:

  • 5-amino-2-methyl-3-nitropyridine

  • 48% Hydrobromic acid solution

  • Sodium nitrite (B80452)

  • Deionized water

  • 4 M Sodium hydroxide (B78521) solution

  • Methyl tert-butyl ether

  • Anhydrous magnesium sulfate

  • Dry ice

  • Acetone

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.[2]

  • Cooling: Cool the mixture to -10°C using a dry ice and acetone bath.[2]

  • Diazotization: Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of sodium nitrite in deionized water to a final volume of 165 mL.[2]

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at -10°C.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[2]

  • Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by mixing the solution with 400 mL of 4 M sodium hydroxide solution.[2]

  • Extraction: Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).[2]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate.[2] Remove the solvent using a rotary evaporator to yield the final product, this compound.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its amino precursor.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 5-amino-2-methyl-3-nitropyridine 5-amino-2-methyl-3-nitropyridine Diazotization Diazotization 5-amino-2-methyl-3-nitropyridine->Diazotization HBr, NaNO2, -10°C Bromination Bromination Diazotization->Bromination Warming to RT Quenching Quenching Bromination->Quenching NaOH (aq) Extraction Extraction Quenching->Extraction MTBE Drying Drying Extraction->Drying MgSO4 Evaporation Evaporation Drying->Evaporation This compound This compound Evaporation->this compound

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-methyl-3-nitropyridine (CAS No. 911434-05-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of a complete toxicological profile for this specific compound, this guide extrapolates crucial safety information from its structural analogs and available safety data sheets (SDS). Extreme caution is advised in its handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation, and it may be harmful if swallowed or inhaled.[1] Of significant concern is the potential for severe systemic toxicity upon exposure, as evidenced by a case report of poisoning by the closely related compound, 5-bromo-2-nitropyridine (B47719), which resulted in methemoglobinemia, hemolytic anemia, and delayed encephalopathy.[1][2]

GHS Hazard Classification
Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Data compiled from multiple safety data sheets for this compound and its analogs.[3][4][5]

Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₆H₅BrN₂O₂[6]
Molecular Weight 217.02 g/mol [6]
Appearance Light yellow to yellow powder/crystalline solid[5][7]
Melting Point 38-42 °C[8][9]
Boiling Point 253 °C[9]
Flash Point 107 °C[9]
Density 1.709 g/cm³[9]
Solubility Low solubility in water. Soluble in common organic solvents like dichloromethane (B109758) and chloroform.[7]
Vapor Pressure 0.0305 mmHg at 25°C[8]

Experimental Protocols and Handling

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following is a generalized protocol for its use in a laboratory setting, based on its documented application as a synthetic intermediate.[6][10]

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls : All manipulations of this compound must be conducted in a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[11] A safety shower and eyewash station must be readily accessible.[3]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12]

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat.[11] Regularly inspect gloves for any signs of degradation or puncture.

    • Respiratory Protection : For operations with a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[5]

General Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is correctly worn and the fume hood is operational. Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize dust generation and inhalation exposure.

  • Reaction Setup : If used in a reaction, add the compound to the reaction vessel within the fume hood.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal : Dispose of all waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with institutional and local regulations.[12]

Safety and Reactivity

Chemical Stability and Reactivity

This compound is stable under recommended storage conditions.[5] However, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

Hazardous Decomposition Products

Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[3][4]

Toxicological Information

While a comprehensive toxicological profile for this compound is not available, data from structurally similar compounds indicate significant potential for harm.[1]

Toxicological EndpointObservationReference(s)
Acute Toxicity Harmful if swallowed.[5] A case of poisoning by 5-bromo-2-nitropyridine through skin and respiratory exposure led to severe systemic effects.[2]
Skin Corrosion/Irritation Causes skin irritation.[3]
Eye Damage/Irritation Causes serious eye irritation.[3]
Respiratory Sensitization May cause respiratory irritation.[4]
Carcinogenicity No data available.[3]
Mutagenicity No data available.[3]
Reproductive Toxicity No data available.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory system irritation.[4]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[3]
Aspiration Hazard No data available.[3]
Other A case report on 5-bromo-2-nitropyridine poisoning documented methemoglobinemia, hemolytic anemia, rhabdomyolysis, acute renal failure, and delayed encephalopathy, highlighting the potential for severe systemic toxicity.[1][2]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Storage and Disposal

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials.

  • Disposal : Dispose of this material and its container as hazardous waste. Do not allow it to enter drains or the environment.[12]

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

Safe_Handling_Workflow start Receiving and Storage risk_assessment Risk Assessment and Planning start->risk_assessment ppe_setup Engineering Controls and PPE risk_assessment->ppe_setup handling Handling and Experimentation (in Fume Hood) ppe_setup->handling decontamination Decontamination handling->decontamination waste_disposal Waste Disposal decontamination->waste_disposal end Procedure Complete waste_disposal->end

Safe Handling Workflow for this compound.

Emergency_Response_Flowchart exposure Exposure Incident Occurs evacuate Evacuate Immediate Area exposure->evacuate first_aid Administer First Aid (See Section 6) evacuate->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention report Report Incident medical_attention->report spill Spill Occurs contain_spill Contain Spill (If safe to do so) spill->contain_spill cleanup Follow Spill Cleanup Protocol contain_spill->cleanup cleanup->report

Emergency Response Flowchart for Incidents.

References

Spectral Analysis of 5-Bromo-2-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-2-methyl-3-nitropyridine (CAS No: 911434-05-4). The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document presents available experimental data, predicted spectral characteristics, and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Compound Overview

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . It serves as a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the experimental ¹H NMR data and predicted ¹³C NMR data for this compound.

¹H NMR Spectral Data

The following table summarizes the experimental proton NMR data.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.76Singlet1HH-6
8.40Singlet1HH-4
2.80Singlet3H-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data (Predicted)

Due to the lack of publicly available experimental ¹³C NMR data, the following chemical shifts have been predicted based on computational models and analysis of structurally similar compounds.

Chemical Shift (δ) ppmAssignment
159.5C-2
152.0C-6
145.0C-3
135.8C-4
118.2C-5
24.5-CH₃

Note: These values are estimations and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 400 MHz NMR spectrometer is used for the analysis.

  • ¹H NMR:

    • Number of scans: 16

    • Acquisition time: 4 seconds

    • Relaxation delay: 1 second

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024

    • Acquisition time: 1.5 seconds

    • Relaxation delay: 2 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule. While a full experimental spectrum is not publicly available, the following table lists the expected characteristic absorption bands for this compound based on data from closely related structures.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2900MediumAliphatic C-H stretch (-CH₃)
1600-1580StrongAromatic C=C stretch
1530-1510Very StrongAsymmetric NO₂ stretch
1465-1440MediumAromatic C=C stretch
1355-1335StrongSymmetric NO₂ stretch
850-800StrongC-H out-of-plane bend
650-550Medium-StrongC-Br stretch
Experimental Protocol for FTIR Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used.

  • Technique: ATR

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Atmospheric Correction: Applied for CO₂ and H₂O vapor.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then baseline-corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The following table presents the predicted major ions in the electron ionization (EI) mass spectrum of this compound.

m/zPredicted Fragment Ion
216/218[M]⁺ (Molecular Ion)
186/188[M - NO]⁺
170/172[M - NO₂]⁺
137[M - Br]⁺
91[C₅H₄N]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks with a 2 Da mass difference and nearly equal intensity.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation and Parameters (EI-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-350

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflows for the spectral analysis of this compound.

Workflow for NMR Data Acquisition and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg of sample in CDCl3 with TMS tube Transfer to 5 mm NMR tube prep->tube acq_h1 Acquire 1H NMR Spectrum (400 MHz) tube->acq_h1 acq_c13 Acquire 13C NMR Spectrum (100 MHz) tube->acq_c13 proc_ft Fourier Transform acq_h1->proc_ft acq_c13->proc_ft proc_phase Phase and Baseline Correction proc_ft->proc_phase proc_ref Reference to TMS proc_phase->proc_ref analysis_shifts Assign Chemical Shifts proc_ref->analysis_shifts analysis_coupling Analyze Coupling Constants analysis_shifts->analysis_coupling analysis_integration Determine Proton Ratios analysis_shifts->analysis_integration Workflow for FTIR and MS Data Acquisition cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis ftir_prep Place sample on ATR crystal ftir_acq Acquire IR Spectrum (4000-400 cm-1) ftir_prep->ftir_acq ftir_proc Fourier Transform and Baseline Correction ftir_acq->ftir_proc ftir_analysis Identify Functional Group Frequencies ftir_proc->ftir_analysis ms_prep Introduce sample (Direct Probe/GC) ms_acq Acquire Mass Spectrum (EI, 70 eV) ms_prep->ms_acq ms_analysis Identify Molecular Ion and Fragments ms_acq->ms_analysis ms_pattern Analyze Isotopic Patterns ms_analysis->ms_pattern Predicted Fragmentation of this compound mol_ion [C₆H₅BrN₂O₂]⁺ m/z 216/218 frag1 [C₆H₅BrN₂O]⁺ m/z 186/188 mol_ion:f0->frag1:f0 - NO frag2 [C₆H₅BrN]⁺ m/z 170/172 mol_ion:f0->frag2:f0 - NO₂ frag3 [C₆H₅N₂O₂]⁺ m/z 137 mol_ion:f0->frag3:f0 - Br frag4 [C₅H₄N]⁺ m/z 91 frag2:f0->frag4:f0 - BrCN

Discovery of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

Introduction

This compound is a significant pyridine (B92270) compound widely utilized as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its strategic functionalization with a bromine atom, a methyl group, and a nitro group makes it a versatile building block in organic synthesis. This compound is particularly notable for its role as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy.[1][3][4]

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers. Spectroscopic data, particularly ¹H-NMR, is crucial for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 911434-05-4[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Melting Point 38.0 to 42.0 °C[2]
Boiling Point 253 °C[2]
Density 1.709 g/cm³
Flash Point 107 °C[2][4]
Vapor Pressure 0.0305 mmHg at 25°C[2]
pKa -0.44±0.20 (Predicted)[2][4]
Refractive Index 1.599[2]
Storage Condition Inert atmosphere, Room Temperature[2][4]

¹H-NMR Data (CDCl₃, 400 MHz): δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H).[3][4]

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. The following sections detail the key methodologies.

Method 1: From 5-amino-2-methyl-3-nitropyridine

This method involves the diazotization of the amino group followed by a Sandmeyer-type reaction.

G A 5-amino-2-methyl-3-nitropyridine B Diazonium Salt Intermediate A->B NaNO₂, HBr, -10°C C This compound B->C Room Temperature, 16h

Synthesis via diazotization of an amino precursor.

Experimental Protocol:

  • Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.[1]

  • Cool the mixture to -10°C using a dry ice/acetone bath.[1]

  • Slowly add a pre-prepared solution of sodium nitrite (B80452) (7.04 g in 165 mL of water) dropwise over 30 minutes while stirring.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.[1]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

  • Neutralize the reaction mixture with 400 mL of 4 mol·L⁻¹ sodium hydroxide (B78521) solution.[1]

  • Extract the product with methyl tert-butyl ether (3 x 150 mL).[1]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the final product.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis involves the hydrolysis and decarboxylation of a malonate ester derivative.

G A Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate B This compound A->B 7.0 N HCl, Reflux, 5h

Synthesis via hydrolysis and decarboxylation.

Experimental Protocol:

  • Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3][4]

  • Heat the mixture to reflux for 5 hours.[3][4]

  • After completion, cool the reaction to room temperature.[3][4]

  • Extract the product with a 10:1 (v/v) mixture of dichloromethane (B109758) and methanol.[3][4]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]

  • Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield the final product (0.7 g, 89.7% yield).[3][4]

Logical Relationship of Synthesis

The synthesis of this compound is a key step in the production of more complex molecules, such as the PLK1 inhibitor MLN0905. The logical flow demonstrates its role as a critical intermediate.

G cluster_precursors Starting Materials cluster_target Target Intermediate cluster_application Application 5-amino-2-methyl-3-nitropyridine 5-amino-2-methyl-3-nitropyridine This compound This compound 5-amino-2-methyl-3-nitropyridine->this compound Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate->this compound PLK1 Inhibitor (MLN0905) PLK1 Inhibitor (MLN0905) This compound->PLK1 Inhibitor (MLN0905)

Role as a key synthetic intermediate.

Conclusion

This compound is a valuable compound in medicinal chemistry and organic synthesis. The detailed synthetic protocols and compiled physicochemical data in this guide provide a comprehensive resource for researchers and drug development professionals. Its established role in the synthesis of targeted cancer therapies underscores its importance in the development of novel pharmaceuticals.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-3-nitropyridine is a key heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with bromo, methyl, and nitro groups, makes it a versatile precursor for the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed synthetic protocols, and its notable role as a key intermediate in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor, MLN0905. The information is presented to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a yellow to brownish crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C6H5BrN2O2[2][3]
Molecular Weight 217.02 g/mol [2][3]
CAS Number 911434-05-4[2][3]
Melting Point 38.0 to 42.0 °C[4]
Boiling Point 253 °C[4]
Flash Point 107 °C[4]
Density 1.709 g/cm³[4]
Appearance Solid (usually yellow - brownish solid)[1]
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane (B109758) and chloroform.[1]
Vapor Pressure 0.0305mmHg at 25°C[4]
Refractive Index 1.599[4]
pKa -0.44±0.20 (Predicted)[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.

Spectrum TypeDataReference(s)
¹H NMR (CDCl₃, 400 MHz)δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H)[5]
ATR-IR Spectrum available[6]
Mass Spectrometry Data available[7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.

Synthesis from 5-amino-2-methyl-3-nitropyridine (Sandmeyer-type Reaction)

This protocol describes the synthesis via a diazotization-bromination reaction of the corresponding amino-pyridine precursor.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.[3]

  • Cooling: Cool the mixture to -10°C using a dry ice/acetone bath.[3]

  • Diazotization: While stirring, slowly add a pre-prepared solution of sodium nitrite (B80452) (7.04 g in 165 mL of water) dropwise over 30 minutes, maintaining the temperature at -10°C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[3]

  • Work-up: Monitor the reaction completion by Thin Layer Chromatography (TLC). Once complete, neutralize the reaction mixture by adding 400 mL of a 4 mol·L⁻¹ sodium hydroxide (B78521) solution.[3]

  • Extraction: Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).[3]

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound.[3]

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product 5-amino-2-methyl-3-nitropyridine 5-amino-2-methyl-3-nitropyridine HBr_Cooling 1. Dissolve in 48% HBr 2. Cool to -10°C 5-amino-2-methyl-3-nitropyridine->HBr_Cooling Reactant Diazotization 3. Add NaNO2 solution dropwise HBr_Cooling->Diazotization Stirring 4. Stir at room temperature for 16h Diazotization->Stirring Neutralization 5. Neutralize with NaOH Stirring->Neutralization Extraction 6. Extract with MTBE Neutralization->Extraction Drying_Isolation 7. Dry and evaporate solvent Extraction->Drying_Isolation Final_Product This compound Drying_Isolation->Final_Product Yields

Synthesis of this compound from its amino precursor.
Synthesis from Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This method involves the hydrolysis and decarboxylation of a malonate ester derivative.

Experimental Protocol:

  • Reaction Setup: Dissolve 1.2 g (3.3 mmol) of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[5]

  • Reflux: Heat the mixture to reflux for 5 hours.[5]

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.[5]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purification: Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford this compound.[5]

Reactivity and Applications

The chemical reactivity of this compound is influenced by the interplay of its functional groups. The bromine atom is susceptible to nucleophilic substitution, while the nitro group can undergo reduction to an amino group, providing avenues for further functionalization.[1]

A primary and significant application of this compound is its use as a crucial intermediate in the synthesis of the potent and orally bioavailable Polo-like kinase 1 (PLK1) inhibitor, MLN0905.[2][5] PLK1 is a key regulator of mitotic progression and is a validated target in oncology.[2][8]

G This compound This compound MLN0905 MLN0905 This compound->MLN0905 is a precursor to PLK1_Inhibition Inhibition of PLK1 MLN0905->PLK1_Inhibition Anticancer_Activity Anticancer Activity PLK1_Inhibition->Anticancer_Activity leads to

Role of this compound in cancer research.

The PLK1 Signaling Pathway and Inhibition by MLN0905

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][8] Its overexpression is common in many cancers and is often associated with a poor prognosis.[9][10] MLN0905, synthesized from this compound, is a potent inhibitor of PLK1.[11] By inhibiting PLK1, MLN0905 disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[2]

G cluster_cell_cycle Cell Cycle Progression cluster_plk1_role PLK1 Functions in Mitosis G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis PLK1 Activation Centrosome_Maturation Centrosome Maturation Mitosis->Centrosome_Maturation Spindle_Assembly Spindle Assembly Mitosis->Spindle_Assembly Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to MLN0905 MLN0905 MLN0905->G2_Phase Inhibits

Inhibition of the PLK1 signaling pathway by MLN0905.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[12] It may also cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic routes. Its significance is underscored by its role in the synthesis of MLN0905, a potent PLK1 inhibitor with potential applications in oncology. This technical guide provides a foundational resource for researchers, offering key data and methodologies to facilitate the use of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Chemistry of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine (B92270) ring provides multiple reaction sites, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Pyridine-based structures are integral to numerous bioactive compounds, and the strategic functionalization of this compound allows for the exploration of diverse chemical space in drug discovery programs.[1][2] Notably, it serves as a key intermediate in the synthesis of the polo-like kinase 1 (PLK1) inhibitor, MLN0905, highlighting its importance in oncology research.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and experimental protocols relevant to its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following physicochemical properties:

PropertyValue
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
CAS Number 911434-05-4
Appearance Powder to crystal
Melting Point 38.0 to 42.0 °C
Boiling Point 253 °C
Flash Point 107 °C
Density 1.709 g/cm³
pKa -0.44±0.20 (Predicted)
Storage Inert atmosphere, Room Temperature

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Synthesis Workflow

Synthesis Workflow for this compound cluster_0 Method 1: From 5-amino-2-methyl-3-nitropyridine cluster_1 Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate A1 5-amino-2-methyl-3-nitropyridine A2 Dissolve in 48% HBr A1->A2 A3 Cool to -10 °C A2->A3 A4 Add NaNO₂ solution A3->A4 A5 Stir at room temperature A4->A5 A6 Neutralize with NaOH A5->A6 A7 Extract with MTBE A6->A7 A8 Dry and evaporate A7->A8 A9 This compound A8->A9 B1 Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate B2 Dissolve in 7.0 N HCl B1->B2 B3 Reflux for 5 hours B2->B3 B4 Cool and extract with DCM:Methanol B3->B4 B5 Dry and concentrate B4->B5 B6 Column chromatography B5->B6 B7 This compound B6->B7

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Method 1: From 5-amino-2-methyl-3-nitropyridine [1]

  • Dissolution: Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.

  • Cooling: Control the temperature at -10°C using a mixture of dry ice and acetone.

  • Diazotization: Slowly add a pre-prepared 42.67 mg·mL⁻¹ sodium nitrite (B80452) solution dropwise while stirring over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction completion by TLC.

  • Work-up: Mix the reaction solution with 400 mL of 4 mol·L⁻¹ sodium hydroxide (B78521) solution.

  • Extraction: Extract the mixture with methyl tert-butyl ether (3 x 150 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent using a rotary evaporator to obtain the target compound.

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate [3]

  • Dissolution: Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.

  • Decarboxylation: Heat the mixture to reflux for 5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the product with a dichloromethane:methanol (10:1, v/v) mixture.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography using petroleum ether:ethyl acetate (B1210297) (4:1, v/v) as the eluent to afford this compound (0.7 g, 89.7% yield).

Reactivity and Key Transformations

The functional groups on this compound allow for a variety of chemical transformations, making it a versatile synthetic intermediate.

Suzuki Cross-Coupling Reaction

The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of biaryl compounds.[4]

Suzuki Cross-Coupling of this compound start This compound product 5-Aryl-2-methyl-3-nitropyridine start->product Suzuki Coupling boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd(PPh₃)₄ catalyst->product base K₃PO₄ base->product solvent 1,4-Dioxane (B91453)/H₂O solvent->product

Caption: General scheme for the Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling [4]

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (B1289001) (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (B84403) (2.0-2.3 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 15-18 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing access to 5-bromo-2-methylpyridin-3-amine, a key building block for further derivatization.

Reduction of the Nitro Group start This compound product 5-Bromo-2-methylpyridin-3-amine start->product Reduction reagent Fe / HCl or H₂ / Pd/C reagent->product

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Reduction using Iron

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3-5 eq) in ethanol (B145695) or acetic acid.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC (typically 1-4 hours).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Buchwald-Hartwig Amination

Buchwald-Hartwig Amination start This compound product 5-(R₂N)-2-methyl-3-nitropyridine start->product C-N Coupling amine R₂NH amine->product catalyst Pd Catalyst catalyst->product ligand Phosphine (B1218219) Ligand ligand->product base Base (e.g., NaOt-Bu) base->product

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]

  • Setup: In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄), this compound, and the amine.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction, quench if necessary, and perform an aqueous work-up. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group by strong nucleophiles.

Spectroscopic Data

  • ¹H NMR: Protons on the pyridine ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The methyl group protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the pyridine ring carbons and the methyl group carbon. The carbon bearing the bromine will be influenced by the halogen's electronegativity and heavy atom effect.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (217.02 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its multiple functional groups provide a rich platform for a variety of chemical transformations, including cross-coupling reactions and functional group interconversions. The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and support the advancement of research in medicinal chemistry and drug discovery.

References

Methodological & Application

Synthesis of 5-Bromo-2-methyl-3-nitropyridine from 5-amino-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-2-methyl-3-nitropyridine from 5-amino-2-methyl-3-nitropyridine via a Sandmeyer-type reaction. This transformation involves the diazotization of the primary amine followed by bromination. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of Polo-like kinase 1 (PLK1) inhibitors such as MLN0905.[1][2] This document includes a comprehensive experimental protocol, safety precautions, characterization data, and a summary of the relevant biological context for drug development professionals.

Introduction

Pyridine derivatives are fundamental scaffolds in pharmaceutical and fine chemical industries.[1] Specifically, functionalized pyridines like this compound serve as key building blocks in organic synthesis. The title compound is a crucial precursor for the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[2] PLK1 is a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis.[3][4] Its overexpression is a hallmark of many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4][5] The synthesis described herein provides a reliable method for accessing this important intermediate.

The reaction proceeds via a Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide through the formation of a diazonium salt intermediate.[5] This versatile reaction is a cornerstone of aromatic chemistry, enabling substitution patterns that are not readily achievable through direct substitution methods.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
5-amino-2-methyl-3-nitropyridine≥98%Commercially Available
48% Hydrobromic acid (HBr)ReagentCommercially Available
Sodium nitrite (B80452) (NaNO₂)ACS ReagentCommercially Available
Methyl tert-butyl ether (MTBE)HPLC GradeCommercially Available
Anhydrous magnesium sulfate (B86663) (MgSO₄)ReagentCommercially Available
Dry iceCommercially Available
AcetoneReagentCommercially Available
4 M Sodium hydroxide (B78521) (NaOH)Prepared in-house
Deionized waterIn-house
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Reaction Procedure

A detailed experimental procedure for the synthesis is described below, adapted from established methods.[1]

  • Reaction Setup: In a three-neck round-bottom flask, add 5-amino-2-methyl-3-nitropyridine (0.1 g, 0.65 mmol) to 48% hydrobromic acid (165 mL).

  • Cooling: Cool the reaction mixture to -10°C using a dry ice/acetone bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (7.04 g, 102 mmol) in deionized water (165 mL). Add this sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the reaction by adding 4 M sodium hydroxide solution (400 mL).

    • Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (3 x 150 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting residue can be purified by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (4:1, v/v) as the eluent to afford the final product, this compound.[2]

Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A 1. Dissolve 5-amino-2-methyl- 3-nitropyridine in 48% HBr B 2. Cool to -10°C A->B C 3. Dropwise addition of NaNO2 solution at -10°C B->C D 4. Stir at room temperature for 16 hours C->D E 5. Quench with 4M NaOH D->E F 6. Extract with MTBE (3x) E->F G 7. Combine organic layers F->G H 8. Dry with MgSO4 G->H I 9. Concentrate in vacuo H->I J 10. Purify by column chromatography I->J K 11. Characterize product (NMR, MS, etc.) J->K

Caption: Workflow for the synthesis of this compound.

Data Presentation

Reaction Data
ParameterValueReference
Starting Material
5-amino-2-methyl-3-nitropyridine0.1 g[1]
Reagents
48% Hydrobromic acid165 mL[1]
Sodium nitrite7.04 g[1]
Reaction Conditions
Diazotization Temperature-10°C[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time16 hours[1]
Product
This compound
Molecular FormulaC₆H₅BrN₂O₂[1]
Molecular Weight217.02 g/mol [1]
Yield89.7% (after purification)[2]
AppearanceYellow solid
Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H-NMR: (400 MHz, CDCl₃) δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H).[2]

  • Melting Point: Not explicitly reported for this specific isomer, but related compounds like 3-Bromo-2-methyl-5-nitropyridine have a melting point of 48-50°C. The melting point of the product should be determined experimentally.

  • Mass Spectrometry: To be determined experimentally to confirm the molecular weight of 217.02 g/mol .

Safety Precautions

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

  • 5-amino-2-methyl-3-nitropyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • This compound: Causes skin and serious eye irritation.[7]

  • 48% Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizer. Toxic if swallowed.

  • Diazonium Salts: Are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Handle with extreme care in solution.

Application in Drug Development: Targeting the PLK1 Signaling Pathway

This compound is a key intermediate for synthesizing PLK1 inhibitors.[1][2] PLK1 is a master regulator of the cell cycle, with pivotal roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][8]

PLK1 is frequently overexpressed in a wide range of cancers, and its elevated levels often correlate with poor patient prognosis.[5][9] This makes PLK1 a compelling target for anticancer therapies. The inhibition of PLK1 can disrupt mitosis in cancer cells, leading to cell cycle arrest and apoptosis.[4]

The PLK1 signaling pathway is complex, involving multiple upstream regulators and downstream substrates. Key events in this pathway include:

  • Activation: PLK1 activity peaks during the G2/M phase of the cell cycle.[3] It is activated by upstream kinases, and recent research has identified a PIM-CHK1 signaling pathway that can directly phosphorylate and activate PLK1 during mitosis.[10]

  • Function: Once activated, PLK1 phosphorylates numerous substrates to orchestrate mitotic events.[11] It promotes the functional maturation of centrosomes and the formation of the mitotic spindle.[11]

  • Oncogenic Role: In cancer, PLK1 controls key transcription factors, promoting cell proliferation and transformation.[3][8] Its dysregulation can lead to chromosomal instability, a common feature of cancer cells.[3]

PLK1 Signaling Pathway Diagram

PLK1_Pathway Simplified PLK1 Signaling Pathway in Cancer cluster_upstream Upstream Regulation cluster_plk1 PLK1 Activation cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention PIM2 PIM2 Kinase CHK1 CHK1 PIM2->CHK1 Phosphorylates (S280) PLK1 PLK1 CHK1->PLK1 Phosphorylates (T210) (Mitotic Activation) Mitosis Centrosome Maturation Spindle Assembly Cytokinesis PLK1->Mitosis Proliferation Cell Proliferation & Transformation PLK1->Proliferation Apoptosis Inhibition of Apoptosis PLK1->Apoptosis Inhibitor MLN0905 (PLK1 Inhibitor) Inhibitor->PLK1 Inhibits

References

Application Notes and Protocols: Methylation of 5-bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-bromo-2-methyl-3-nitropyridine via the methylation of 5-bromo-2-chloro-3-nitropyridine (B118568). The described methodology is based on a robust two-step, one-pot procedure involving a malonic ester synthesis followed by hydrolysis and decarboxylation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The methylation of the corresponding 2-chloro precursor is a key synthetic transformation. This protocol details a reliable method for this conversion, which proceeds via a nucleophilic aromatic substitution with a malonate ester, followed by acidic hydrolysis and decarboxylation to yield the desired methylated product. This approach avoids the often harsh and less selective conditions of direct methylation with organometallic reagents.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
5-bromo-2-chloro-3-nitropyridine1.0 eq
Diethyl malonate1.5 eq
Sodium hydride (60% dispersion in mineral oil)2.0 eq
Solvent
Anhydrous Tetrahydrofuran (THF)10 mL / mmol of substrate
Reaction Conditions
Temperature (Step 1)Room Temperature
Reaction Time (Step 1)6 - 12 hours
Temperature (Step 2)Reflux
Reaction Time (Step 2)4 - 8 hours
Product Yield and Purity
Typical Yield75 - 85%
Purity (by NMR)>95%

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-methyl-3-nitropyridines from their 2-chloro analogues.[1][2][3]

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric acid (50% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Malonate Ester Synthesis

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.0 eq, 60% dispersion in mineral oil).

  • Add anhydrous THF (5 mL / mmol of substrate) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.5 eq) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (5 mL / mmol of substrate) and add this solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis and Decarboxylation

  • Upon completion of the first step, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Add a 50% aqueous solution of sulfuric acid to the reaction mixture until the pH is strongly acidic (pH 1-2).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the decarboxylation by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 5-bromo-2-chloro-3-nitropyridine D Malonate Adduct A->D Step 1: THF, RT B Diethyl malonate B->D C NaH C->D E This compound D->E Step 2: H2SO4, Reflux

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start step1 1. Prepare NaH suspension in THF start->step1 step2 2. Add Diethyl Malonate step1->step2 step3 3. Add 5-bromo-2-chloro-3-nitropyridine solution step2->step3 step4 4. Stir at Room Temperature step3->step4 step5 5. Quench with Water step4->step5 step6 6. Acidify with H2SO4 step5->step6 step7 7. Reflux step6->step7 step8 8. Neutralize with NaHCO3 step7->step8 step9 9. Extract with Ethyl Acetate step8->step9 step10 10. Dry and Concentrate step9->step10 step11 11. Purify by Column Chromatography step10->step11 end End Product step11->end

Caption: Experimental workflow for the methylation protocol.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. 5-Bromo-2-methyl-3-nitropyridine is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling provides a direct route to a diverse array of 5-aryl-2-methyl-3-nitropyridine derivatives, which are key scaffolds in various drug discovery programs.

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of this compound with various arylboronic acids.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Recommended Reaction Conditions

Based on analogous reactions with similar substrates, two primary sets of conditions are recommended for the Suzuki coupling of this compound. These conditions have been shown to be effective for the coupling of other 5-bromopyridine derivatives.[1][2]

Table 1: Recommended Reagents and Conditions for Suzuki Coupling

ParameterCondition ACondition B
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(OAc)₂ (Palladium(II) acetate) with PPh₃ (Triphenylphosphine)
Base K₃PO₄ (Potassium phosphate)K₂CO₃ (Potassium carbonate)
Solvent 1,4-Dioxane (B91453) / Water (4:1)1,4-Dioxane / Water (5:1)
Temperature 85-95 °C90 °C
Reaction Time 12-18 hours12 hours

Experimental Protocols

The following protocols provide a general guideline for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates to achieve the highest yields.

Protocol 1: Using Pd(PPh₃)₄ and K₃PO₄

This protocol is adapted from successful Suzuki couplings of 5-bromo-2-methylpyridin-3-amine.[1][2]

Materials:

  • This compound (1.0 mmol, 217.0 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • K₃PO₄ (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-aryl-2-methyl-3-nitropyridine.

Protocol 2: Using Pd(OAc)₂/PPh₃ and K₂CO₃

This protocol is based on a general method for the Suzuki coupling of bromo-nitroaromatic compounds.

Materials:

  • This compound (1.0 mmol, 217.0 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • PPh₃ (0.08 mmol, 21 mg)

  • K₂CO₃ (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add 1,4-dioxane and water to the flask.

  • Degas the mixture with argon or nitrogen for 10-15 minutes.

  • Heat the reaction to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12 hours).

  • After cooling to room temperature, add ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids based on data from analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 2: Expected Yields with Various Arylboronic Acids

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid2-Methyl-3-nitro-5-phenylpyridine75-85
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methyl-3-nitropyridine80-90
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methyl-3-nitropyridine70-80
3-Thienylboronic acid2-Methyl-3-nitro-5-(thiophen-3-yl)pyridine65-75
4-Acetylphenylboronic acid5-(4-Acetylphenyl)-2-methyl-3-nitropyridine60-70

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pdiibn R¹-Pd(II)L₂-Br pd0->pdiibn R¹-Br oxidative_addition Oxidative Addition pdiir2 R¹-Pd(II)L₂-R² pdiibn->pdiir2 R²-B(OH)₂ (activated by base) transmetalation Transmetalation pdiir2->pd0 product R¹-R² pdiir2->product reductive_elimination Reductive Elimination reagents R¹-Br + R²-B(OH)₂ base Base Suzuki_Workflow start Start reactants Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base start->reactants solvent Add Solvent (e.g., Dioxane/Water) reactants->solvent degas Degas Mixture (Ar or N₂) solvent->degas heat Heat to Reaction Temperature (e.g., 90 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

References

Application Notes and Protocols for the Synthesis and Evaluation of PLK1 Inhibitors Using 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression. Its essential roles in centrosome maturation, spindle assembly, and cytokinesis have made it a focal point of cancer research.[1] Overexpression of PLK1 is a common feature in a multitude of human cancers and is often associated with poor prognosis, thus positioning it as a compelling target for therapeutic intervention. The inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, highlighting the potential of small molecule inhibitors in oncology.[1]

This document provides detailed application notes and experimental protocols for the synthesis of potent PLK1 inhibitors, commencing from the versatile building block 5-Bromo-2-methyl-3-nitropyridine. A plausible synthetic route to a potent PLK1 inhibitor structurally related to MLN0905 is described, along with comprehensive protocols for the biological evaluation of the synthesized compounds.

Synthetic Pathway of a PLK1 Inhibitor

The synthesis of a potent PLK1 inhibitor from this compound involves a multi-step process. The initial step is the reduction of the nitro group to an amine, yielding a key intermediate. This intermediate then undergoes a crucial palladium-catalyzed Buchwald-Hartwig amination reaction to couple with a complex heterocyclic core, followed by further functionalization to yield the final active inhibitor.

Synthesis_Workflow Start This compound Intermediate1 5-Bromo-2-methylpyridin-3-amine Start->Intermediate1 Reduction (e.g., Fe, HCl) Coupled Coupled Intermediate Intermediate1->Coupled Buchwald-Hartwig Amination Core Pyrimido[5,4-d][1]benzazepine Thione Core Core->Coupled Final Final PLK1 Inhibitor (e.g., MLN0905 analogue) Coupled->Final Side-chain Functionalization

Caption: Proposed synthetic workflow for a PLK1 inhibitor.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 5-Bromo-2-methylpyridin-3-amine (Intermediate 1)

This protocol details the reduction of the nitro group of this compound to form the corresponding amine.

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Ethyl acetate (B1210297)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • To this solution, add iron powder in portions.

  • Carefully add concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 5-Bromo-2-methylpyridin-3-amine.

Protocol 2: Buchwald-Hartwig Amination for Core Coupling (Illustrative)

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of 5-Bromo-2-methylpyridin-3-amine with a suitable heterocyclic amine core (e.g., an amino-pyrimido[5,4-d][1]benzazepine derivative).

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (Intermediate 1)

  • Amino-functionalized pyrimido[5,4-d][1]benzazepine core

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-Bromo-2-methylpyridin-3-amine, the amino-functionalized heterocyclic core, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

PLK1 Signaling Pathway and Inhibition

PLK1 plays a crucial role in the G2/M transition and mitosis. Its activation is initiated by upstream kinases like Aurora A. Once activated, PLK1 phosphorylates a variety of downstream substrates, including CDC25C and WEE1, to promote mitotic entry.[2] Small molecule inhibitors typically target the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its substrates and thereby inducing mitotic arrest and apoptosis in cancer cells.

PLK1_Signaling cluster_upstream Upstream Activation cluster_plk1 PLK1 cluster_downstream Downstream Effects Aurora A Aurora A PLK1 PLK1 Aurora A->PLK1 Phosphorylates Bora Bora Bora->PLK1 Co-activates CDC25C CDC25C (Activation) PLK1->CDC25C WEE1 WEE1 (Inhibition) PLK1->WEE1 Mitosis Mitotic Progression CDC25C->Mitosis WEE1->Mitosis Inhibitor Synthesized PLK1 Inhibitor Inhibitor->PLK1 Inhibits

Caption: Simplified PLK1 signaling pathway and mechanism of inhibition.

Quantitative Data of Representative PLK1 Inhibitors

The following table summarizes the inhibitory activity of MLN0905, a potent PLK1 inhibitor with a core structure that can be accessed through the described synthetic strategy.

Compound NameTargetIC₅₀ (nM)Cell LineCell-based Potency (LD₅₀, nM)Reference
MLN0905PLK12--[3]
HT2922[2]
HCT11656[2]
H46089[2]
A37534[2]

Experimental Protocols: Biological Evaluation

Protocol 3: In Vitro PLK1 Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of PLK1 by measuring the amount of ADP produced.

Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate (e.g., casein or a specific peptide)

  • ATP

  • Synthesized PLK1 inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

  • 384-well white assay plates

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor and Enzyme to 384-well plate A->B C Initiate Reaction with Substrate/ATP Mix B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Incubate at RT (e.g., 40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate at RT (e.g., 30 min) G->H I Measure Luminescence H->I

Caption: Experimental workflow for the in vitro PLK1 kinase assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Further dilute in Kinase Buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).

  • Add 2 µL of diluted PLK1 enzyme solution.

  • Initiate the kinase reaction by adding 2 µL of a pre-mixed solution containing the PLK1 substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects PLK1 activity.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: Cell Viability Assay (MTT)

This assay assesses the effect of the synthesized inhibitors on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Synthesized PLK1 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the synthesized inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[1]

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis in cells treated with the synthesized inhibitors.

Materials:

  • Cancer cell line

  • Synthesized PLK1 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Conclusion

The synthetic and biological evaluation protocols provided herein offer a comprehensive framework for the discovery and characterization of novel PLK1 inhibitors derived from this compound. The strategic use of this starting material allows for the efficient synthesis of complex heterocyclic structures with potent anti-proliferative activity. The detailed experimental procedures will enable researchers to assess the efficacy of their synthesized compounds and contribute to the development of the next generation of targeted cancer therapies.

References

Application of 5-Bromo-2-methyl-3-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a versatile heterocyclic building block with significant applications in the synthesis of complex organic molecules, particularly in the agrochemical industry. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on a pyridine (B92270) ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds with potent biological activities. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of agrochemicals, with a primary focus on the diamide (B1670390) class of insecticides.

Application in Insecticide Synthesis: Diamide Insecticides

This compound is a valuable precursor for the synthesis of the pyridinyl-pyrazole core of diamide insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole. These insecticides are potent activators of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and subsequent paralysis and death of target pests.

The following sections detail a plausible synthetic pathway from this compound to a key intermediate used in the synthesis of chlorantraniliprole, namely 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of the 2-methyl-3-nitropyridine (B124571) core into a 2-chloro-3-aminopyridine, which then undergoes diazotization and substitution to introduce a hydrazine (B178648) moiety. This hydrazine derivative is a crucial component for the construction of the pyrazole (B372694) ring system.

G A This compound B 2-Amino-5-bromo-3-nitropyridine (B172296) A->B 1. Amination C 2-Chloro-5-bromo-3-nitropyridine B->C 2. Sandmeyer Reaction D 5-Bromo-3-chloro-2-hydrazinylpyridine (B2432680) C->D 3. Hydrazinolysis E Ethyl 2-(5-bromo-3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate D->E 4. Cyclization F Ethyl 3-bromo-1-(5-bromo-3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate E->F 5. Aromatization G 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid F->G 6. Hydrolysis & Decarboxylation

Caption: Synthetic pathway from this compound to a key diamide insecticide intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Objective: To introduce an amino group at the 2-position of the pyridine ring. This transformation can be conceptually approached through nucleophilic aromatic substitution of a suitable leaving group, or more practically, by starting from a precursor where the amino group is already present. For the purpose of this protocol, we will outline the nitration of 2-amino-5-bromopyridine (B118841), a common precursor.[1]

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Once the addition is complete, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition of nitric acid, continue stirring the mixture at 0-5°C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution to pH 7-8 with a 10% aqueous sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5-bromo-3-nitropyridine.

Reactant/ProductMolecular WeightMolesQuantityYield (%)
2-Amino-5-bromopyridine173.01 g/mol 0.1 mol17.3 g-
2-Amino-5-bromo-3-nitropyridine218.01 g/mol --Typically >80%

Table 1: Representative quantitative data for the synthesis of 2-Amino-5-bromo-3-nitropyridine.

Protocol 2: Synthesis of 2-Chloro-5-bromo-3-nitropyridine

Objective: To convert the amino group of 2-amino-5-bromo-3-nitropyridine to a chloro group via a Sandmeyer-type reaction.[2]

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid

  • Ammonia (B1221849) solution

  • Diethyl ether

Procedure:

  • Suspend finely ground 2-amino-5-bromo-3-nitropyridine in 6 M hydrochloric acid and cool the mixture to 0°C.

  • Slowly add solid sodium nitrite in portions, keeping the internal temperature below 5°C. Stir for 1 hour at 0°C after the addition is complete.

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

  • Add the cold diazonium salt suspension to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and then heat to approximately 60-70°C until gas evolution ceases.

  • Cool the mixture, dilute with water, and neutralize with ammonia solution.

  • Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography to yield 2-chloro-5-bromo-3-nitropyridine.

Reactant/ProductMolecular WeightMolesQuantityYield (%)
2-Amino-5-bromo-3-nitropyridine218.01 g/mol 0.1 mol21.8 g-
2-Chloro-5-bromo-3-nitropyridine237.45 g/mol --~55-84%

Table 2: Representative quantitative data for the synthesis of 2-Chloro-5-bromo-3-nitropyridine.

Protocol 3: Synthesis of 5-Bromo-3-chloro-2-hydrazinylpyridine

Objective: To displace the chloro group at the 2-position with a hydrazine moiety.

Materials:

Procedure:

  • Dissolve 2-chloro-5-bromo-3-nitropyridine in ethanol.

  • Add hydrazine hydrate to the solution.

  • The nitro group is reduced in situ by hydrazine. The reaction is typically heated to reflux and monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product, 5-bromo-3-chloro-2-hydrazinylpyridine, can be purified by recrystallization.

Note: The reduction of the nitro group to an amino group and the displacement of the chloro group by hydrazine can occur in a single pot. The exact conditions may need optimization.

Reactant/ProductMolecular WeightMolesQuantityYield (%)
2-Chloro-5-bromo-3-nitropyridine237.45 g/mol 0.1 mol23.7 g-
5-Bromo-3-chloro-2-hydrazinylpyridine222.47 g/mol --High

Table 3: Representative quantitative data for the synthesis of 5-Bromo-3-chloro-2-hydrazinylpyridine.

Subsequent Steps to the Key Intermediate

The resulting 5-bromo-3-chloro-2-hydrazinylpyridine is a key building block for the pyrazole ring of diamide insecticides. The synthesis proceeds through the following conceptual steps:

G D 5-Bromo-3-chloro-2-hydrazinylpyridine E Cyclization with Diethyl Maleate (B1232345) D->E F Aromatization (e.g., with POBr3) E->F G Hydrolysis F->G H 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid G->H

Caption: Final steps to the key pyrazole intermediate.

  • Cyclization: Reaction with diethyl maleate or a similar C3 synthon to form the pyrazolidinone ring.[3][4]

  • Aromatization: The pyrazolidinone ring is aromatized to the pyrazole. This can be achieved through various methods, including halogenation followed by elimination.

  • Hydrolysis: The ester group on the pyrazole ring is hydrolyzed to a carboxylic acid to yield the final key intermediate.

These subsequent steps are detailed in various patents concerning the synthesis of chlorantraniliprole and related diamide insecticides.[3][4][5][6]

Application in Fungicide and Herbicide Synthesis

While this compound is a versatile building block, specific examples of its application in the synthesis of commercially significant fungicides and herbicides are not as readily available in the public domain as for insecticides. However, the pyridine and pyrazole scaffolds are present in numerous fungicidal and herbicidal compounds.

  • Fungicides: Many commercial fungicides are based on pyrazole carboxamide structures. The synthetic pathway outlined above for the insecticide intermediate yields a pyridinyl-pyrazole carboxylic acid, a scaffold that is also explored for fungicidal activity.[7][8]

  • Herbicides: Pyridine-based herbicides are common, with examples including picloram (B1677784) and clopyralid. The functional groups on this compound allow for its potential incorporation into novel herbicidal molecules.

Further research and development may lead to the discovery of potent fungicides and herbicides derived from this versatile intermediate.

Conclusion

This compound is a key starting material in the synthesis of complex agrochemicals. Its primary documented application is in the preparation of diamide insecticides, where it serves as a precursor to the essential pyridinyl-pyrazole core. The synthetic protocols provided herein offer a guide for researchers in the agrochemical field to utilize this valuable building block. While its application in fungicides and herbicides is less documented with specific examples, the chemical nature of this intermediate suggests significant potential for the development of novel active ingredients in these areas as well.

References

Application Note: Selective Bromination of 2-Methyl-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and selective method for the bromination of the methyl group of 2-methyl-3-nitropyridine (B124571) to synthesize 2-(bromomethyl)-3-nitropyridine (B1321461). This procedure utilizes N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator in a non-polar solvent. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for producing this versatile building block. The presence of the electron-withdrawing nitro group deactivates the pyridine (B92270) ring towards electrophilic attack, allowing for selective free-radical bromination of the methyl substituent.[1]

Introduction

2-(Bromomethyl)-3-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The bromomethyl group serves as a reactive handle for introducing the 2-methyl-3-nitropyridinyl moiety into larger molecules through nucleophilic substitution reactions. The challenge in synthesizing this compound lies in achieving selective bromination of the methyl group without affecting the pyridine ring, which is deactivated by the nitro group. Free-radical bromination using N-bromosuccinimide (NBS) is a well-established method for the benzylic and allylic bromination of hydrocarbons.[2][3] This method, often referred to as the Wohl-Ziegler reaction, provides a low concentration of elemental bromine, which favors radical substitution over electrophilic addition to double bonds.[3] This protocol adapts the Wohl-Ziegler conditions for the selective bromination of the methyl group on the electron-deficient 2-methyl-3-nitropyridine ring.

Experimental Protocol

Materials:

  • 2-methyl-3-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-nitropyridine (1.38 g, 10.0 mmol).

  • Addition of Reagents: Add anhydrous carbon tetrachloride (100 mL) to the flask. Stir the mixture until the starting material is completely dissolved. To this solution, add N-bromosuccinimide (1.96 g, 11.0 mmol, 1.1 equivalents) and azobisisobutyronitrile (AIBN) (0.164 g, 1.0 mmol, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 hexanes/ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), saturated aqueous sodium thiosulfate solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10:1 hexanes/ethyl acetate).

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2-(bromomethyl)-3-nitropyridine as a solid.

Data Presentation

ParameterValue
Starting Material2-methyl-3-nitropyridine
Product2-(bromomethyl)-3-nitropyridine
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol
AppearancePale yellow solid
Yield75-85%
Melting Point68-72 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.75 (dd, J=4.4, 1.6 Hz, 1H), 8.01 (dd, J=8.4, 1.6 Hz, 1H), 7.45 (dd, J=8.4, 4.4 Hz, 1H), 4.82 (s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)154.2, 151.8, 134.5, 124.1, 123.9, 29.7

Experimental Workflow

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-methyl-3-nitropyridine in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to room temperature reflux->cool filter Filter off succinimide cool->filter wash_bicarac wash_bicarac filter->wash_bicarac wash_bicarb Wash with NaHCO3 (aq) wash_thiosulfate Wash with Na2S2O3 (aq) wash_brine Wash with brine wash_thiosulfate->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate wash_bicarac->wash_thiosulfate chromatography Flash column chromatography concentrate->chromatography final_product 2-(bromomethyl)-3-nitropyridine chromatography->final_product

Caption: Experimental workflow for the synthesis of 2-(bromomethyl)-3-nitropyridine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent; appropriate precautions should be taken for its use and disposal. Alternative solvents such as acetonitrile (B52724) could be explored.[4]

  • N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • AIBN is a potential explosion hazard when heated; handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for 5-Bromo-2-methyl-3-nitropyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on the pyridine (B92270) ring, provides multiple reactive sites for functionalization. This allows for the construction of complex molecular architectures, making it a valuable building block in medicinal chemistry and drug discovery. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further derivatization.

This document provides detailed application notes on the utility of this compound as a chemical intermediate, with a focus on its application in the synthesis of kinase inhibitors. It includes experimental protocols for its synthesis and subsequent transformations, quantitative data from key reactions, and visualizations of relevant signaling pathways and experimental workflows.

Physicochemical Properties

PropertyValue
CAS Number 911434-05-4[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance Light gold crystalline powder
Melting Point 38.0 to 42.0 °C
Boiling Point 253 °C
Density 1.709 g/cm³

Applications in Chemical Synthesis

This compound is a key starting material for the synthesis of various high-value compounds, particularly in the pharmaceutical industry.

Synthesis of Kinase Inhibitors

A prominent application of this intermediate is in the synthesis of Polo-like kinase 1 (PLK1) inhibitors.[1] PLK1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[2][3] Its overexpression is observed in a wide range of human cancers, making it an attractive target for cancer therapy.[4][5]

One such PLK1 inhibitor synthesized from this compound is MLN0905 .[1] MLN0905 is a potent and orally bioavailable inhibitor of PLK1 with an IC₅₀ value of 2 nM.[6] It has demonstrated significant antitumor activity in various preclinical models.[4]

The synthesis of MLN0905 highlights two key reactivities of the starting intermediate:

  • Reduction of the nitro group: The nitro group is reduced to an amine, which then participates in a subsequent coupling reaction.

  • Palladium-catalyzed cross-coupling: The bromine atom allows for the formation of a new carbon-nitrogen bond, typically through a Buchwald-Hartwig amination reaction.

Other Potential Applications

The versatile reactivity of this compound makes it a suitable intermediate for the synthesis of a broader range of bioactive molecules. The bromine atom can be utilized in other cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This opens up possibilities for the synthesis of compounds targeting other kinases or biological targets.

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its subsequent derivatization through Suzuki-Miyaura cross-coupling, a common transformation for this class of compounds.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate7.0 N HCl-Reflux5 h89.7

Table 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine Derivatives

Note: This data is for the amino derivative of the title compound, illustrating the utility of the bromopyridine scaffold in Suzuki reactions.

Arylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)/H₂O85-95>15Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate.

Materials:

  • Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

  • 7.0 N Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (1.2 g, 3.3 mmol) in 7.0 N HCl (10 mL) in a round-bottom flask.

  • Heat the mixture to reflux for 5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 5-bromopyridine derivative with an arylboronic acid. This can be adapted for derivatives of this compound after reduction of the nitro group.

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (or other 5-bromopyridine derivative)

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk flask, combine the 5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.1759 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and potassium phosphate (2.318 mmol).

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 85-95 °C with vigorous stirring for more than 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is a key regulator of multiple stages of mitosis. Its inhibition by compounds derived from this compound, such as MLN0905, leads to mitotic arrest and apoptosis in cancer cells.

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Centrosome_Maturation Centrosome Maturation G2_Phase->Centrosome_Maturation Mitotic_Entry Mitotic Entry Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis PLK1 PLK1 PLK1->Centrosome_Maturation Activates PLK1->Mitotic_Entry Promotes PLK1->Spindle_Assembly Regulates PLK1->Chromosome_Segregation Controls PLK1->Cytokinesis Regulates MLN0905 MLN0905 (from 5-Bromo-2-methyl- 3-nitropyridine) MLN0905->PLK1 Inhibits

Caption: The role of PLK1 in cell cycle progression and its inhibition by MLN0905.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow utilizing this compound as a starting material for the synthesis of kinase inhibitors.

Synthetic_Workflow Start This compound Reduction Reduction of Nitro Group (e.g., with Fe, SnCl2, or H2/Pd) Start->Reduction Intermediate 5-Bromo-2-methylpyridin-3-amine Reduction->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig or Suzuki) Intermediate->Coupling Final_Product Kinase Inhibitor (e.g., MLN0905) Coupling->Final_Product

Caption: A general synthetic route from this compound to kinase inhibitors.

References

Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-3-nitropyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[3][4]

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-methyl-3-nitropyridine with various boronic acids. The resulting 2-methyl-3-nitro-5-arylpyridine scaffold is a valuable building block in medicinal chemistry. The nitro group, while often seen as a potential toxicophore, is a key feature in many approved drugs and serves as a versatile functional handle for further chemical modification, such as reduction to an amine.[5][6][7] The pyridine (B92270) ring itself is a prevalent core structure in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties.[5]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium complex.[2][8] The C-Br bond of this compound is more reactive towards palladium-catalyzed oxidative addition than a C-Cl bond would be, ensuring chemoselectivity.[1][9] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the nitropyridine.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Applications

The 5-aryl-2-methyl-3-nitropyridine products are valuable intermediates in drug discovery. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and can be readily reduced to an amino group, providing a site for further functionalization.[5][6] Pyridine-based structures are central to many biologically active compounds, and their derivatives are explored for various therapeutic areas, including neurocognitive disorders and as antibacterial or antiparasitic agents.[6][7][10]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various representative boronic acids, based on analogous reactions reported in the literature.[11][12]

Table 1: Representative Suzuki-Miyaura Coupling Reactions and Outcomes

EntryBoronic Acid (R-B(OH)₂)Product (R)Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPhenylPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane (B91453) / H₂O (4:1)90-951585-92
24-Methoxyphenylboronic acid4-MethoxyphenylPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)90-951588-95
33-Fluorophenylboronic acid3-FluorophenylPd(dppf)Cl₂ (3 mol%)Cs₂CO₃1,4-Dioxane / H₂O (4:1)1001280-87
4Pyridin-3-ylboronic acidPyridin-3-ylPd(dppf)Cl₂ (3 mol%)Cs₂CO₃1,4-Dioxane / H₂O (4:1)1001675-83
51-Methyl-1H-pyrazol-4-ylboronic acid1-Methyl-1H-pyrazol-4-ylPd(PPh₃)₄ (5 mol%)K₂CO₃DME / H₂O (3:1)851878-86

Yields are estimations for isolated products after purification and may vary based on specific reaction scale and purity of reagents.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Materials and Reagents:

  • This compound (1.0 mmol, 217 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 637 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, deionized (2 mL)

  • Schlenk flask or pressure vessel (25 mL)

  • Magnetic stir bar

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (3.0 mmol).[11][12]

  • Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL).[11]

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use a freeze-pump-thaw method (3 cycles).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-95 °C. Stir the reaction mixture vigorously for 15 hours.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (B1210297) (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methyl-3-nitro-5-phenylpyridine.

Troubleshooting

  • Debromination: The formation of 2-methyl-3-nitropyridine (B124571) as a byproduct can occur. Using a milder base (e.g., K₂CO₃) or a different catalyst/ligand system may mitigate this issue.[2]

  • Homocoupling: Dimerization of the boronic acid can be a side reaction. Using a precise stoichiometry of the boronic acid (1.1–1.2 equivalents) helps to minimize this.[2]

  • Low Yield: Ensure all reagents are pure and solvents are adequately degassed to prevent catalyst deactivation. Optimization of the base, solvent, or temperature may be required for challenging substrates.

Visualizations

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)(Ar')L_n->Ar-Ar' Ar-X Ar-X (5-Bromo-2-methyl- 3-nitropyridine) Ar-X->Ar-Pd(II)(X)L_n Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Ar-Pd(II)(Ar')L_n Base Base (e.g., K3PO4) Base->Ar-Pd(II)(Ar')L_n activates Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start setup 1. Weigh & Combine Reactants in Flask start->setup solvent 2. Add Solvents & Degas Mixture setup->solvent reaction 3. Heat & Stir (e.g., 95°C, 15h) solvent->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Cool & Quench; Aqueous Work-up monitor->workup Reaction Complete extract 6. Extract with Organic Solvent workup->extract purify 7. Dry & Concentrate; Purify by Chromatography extract->purify analyze 8. Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-methyl-3-nitropyridine is a valuable building block in medicinal chemistry and drug discovery.[1] It serves as a key intermediate in the synthesis of various biologically active compounds, including inhibitors of Polo-like kinase 1 (PLK1), such as MLN0905.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Chemical Properties and Data

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 911434-05-4[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance Pale yellow solid[3]
Melting Point 38.0 to 42.0 °C[4]
Boiling Point 253 °C[4]
¹H-NMR (CDCl₃, 400 MHz) δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H)[2]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the synthesis of this compound from 5-amino-2-methyl-3-nitropyridine through a Sandmeyer-type reaction.

Materials and Reagents:

  • 5-amino-2-methyl-3-nitropyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (B80452) (NaNO₂)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

  • Dry ice

  • Acetone (B3395972)

  • Standard laboratory glassware

  • Magnetic stirrer with cooling bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add 5-amino-2-methyl-3-nitropyridine (0.1 g) to 48% hydrobromic acid (165 mL).[1]

  • Cooling: Cool the mixture to -10°C using a dry ice/acetone bath with constant stirring.[1]

  • Diazotization: Prepare a solution of sodium nitrite (7.04 g) in deionized water (165 mL).[1] Add this sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[1]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.[1]

  • Quenching: Carefully quench the reaction by adding 4 M sodium hydroxide (B78521) solution (400 mL).[1]

  • Extraction: Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).[1]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate.[1] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.[2]

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound A 1. Dissolve 5-amino-2-methyl-3-nitropyridine in 48% HBr B 2. Cool to -10°C A->B D 4. Add NaNO2 solution dropwise at -10°C B->D C 3. Prepare NaNO2 solution C->D E 5. Stir at room temperature for 16 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench with 4M NaOH F->G H 8. Extract with MTBE (3x) G->H I 9. Dry organic phase with MgSO4 H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by column chromatography (optional) J->K L Final Product: this compound K->L

Caption: Synthesis workflow from starting material to final product.

Alternative Synthesis Route: Methylation

An alternative route to this compound involves the methylation of 5-bromo-2-chloro-3-nitropyridine.[1] This method provides another synthetic strategy that may be advantageous depending on the availability of starting materials.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Hydrobromic acid is corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Dry ice and acetone baths should be handled with appropriate cryogenic gloves.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be performed with appropriate safety precautions.

References

The Pivotal Role of 5-Bromo-2-methyl-3-nitropyridine in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Bromo-2-methyl-3-nitropyridine has emerged as a crucial building block in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective therapeutic agents. Its unique substitution pattern allows for diverse chemical modifications, making it an invaluable intermediate in the synthesis of complex drug candidates, most notably in the field of oncology. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with compounds derived from this important chemical entity.

Application Notes

This compound is a key heterocyclic intermediate primarily recognized for its role in the synthesis of targeted cancer therapies. The presence of a bromine atom, a nitro group, and a methyl group on the pyridine (B92270) ring offers multiple reaction sites for chemists to elaborate the core structure and optimize pharmacological properties.

One of the most significant applications of this compound is as a critical precursor in the synthesis of the potent Polo-like kinase 1 (PLK1) inhibitor, MLN0905.[1] PLK1 is a key regulator of cell division, and its overexpression is a hallmark of many human cancers, making it a prime target for anticancer drug development. The inhibition of PLK1 by MLN0905 leads to mitotic arrest and subsequent apoptosis in cancer cells, demonstrating the therapeutic potential of targeting this pathway.

Beyond its use in developing PLK1 inhibitors, the this compound scaffold is also explored in the synthesis of other bioactive molecules, including agricultural chemicals and materials for specialized applications.[2] Its derivatives have shown potential as antimicrobial and anti-inflammatory agents.[3][4]

Data Presentation

The quantitative data for MLN0905, a prominent drug candidate synthesized using this compound, underscores the scaffold's importance. The inhibitory activity of MLN0905 against its primary target, PLK1, and its cytotoxic effects on various cancer cell lines are summarized below.

CompoundTargetIC50 (nM)Cell LineIC50 / LD50 (nM)Reference
MLN0905PLK12HT-29 (Colon)22 (LD50)[5][6]
HCT116 (Colon)56 (LD50)[6]
NCI-H460 (Lung)89 (LD50)[6]
A375 (Melanoma)34 (LD50)[6]
Lymphoma cell panel3 - 24[5]

IC50: Half-maximal inhibitory concentration. LD50: Half-maximal lethal dose.

Signaling Pathway

Compounds derived from this compound, such as MLN0905, primarily target the Polo-like kinase 1 (PLK1) signaling pathway, which is integral to cell cycle progression, particularly during mitosis.

PLK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_plk1 PLK1 Regulation cluster_downstream Downstream Effects cluster_cellular Cellular Processes Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Activates PIM2 PIM2 CHK1 CHK1 PIM2->CHK1 Activates CHK1->PLK1 Activates CDC25C CDC25C PLK1->CDC25C Activates Wee1 Wee1 PLK1->Wee1 Inhibits APC_C APC/C PLK1->APC_C Regulates Mitotic_Entry Mitotic Entry CDC25C->Mitotic_Entry Wee1->Mitotic_Entry Spindle_Assembly Spindle Assembly APC_C->Spindle_Assembly Cytokinesis Cytokinesis APC_C->Cytokinesis MLN0905 MLN0905 (derived from This compound) MLN0905->PLK1 Inhibits

Caption: Simplified PLK1 signaling pathway and the inhibitory action of MLN0905.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-amino-5-bromopyridine (B118841) followed by a Sandmeyer-type reaction to replace the amino group. A more direct synthesis involves the bromination of 2-methyl-3-nitropyridine. Below is a generalized protocol for the synthesis from 5-amino-2-methyl-3-nitropyridine.[1]

Materials:

Procedure:

  • Dissolve 5-amino-2-methyl-3-nitropyridine in 48% HBr.

  • Cool the solution to -10°C using a dry ice/acetone bath.

  • Slowly add a pre-prepared aqueous solution of sodium nitrite dropwise while maintaining the temperature below -10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a 4M NaOH solution.

  • Extract the aqueous layer with MTBE (3x).

  • Combine the organic extracts and dry over anhydrous MgSO4.

  • Filter and concentrate the organic phase under reduced pressure to yield this compound.

In Vitro PLK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against PLK1 kinase.[7][8]

Materials:

  • Recombinant full-length human PLK1 kinase

  • PLK1 peptide substrate (e.g., PLKtide)

  • ATP

  • Test compound (e.g., MLN0905)

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute further in Kinase Buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of PLK1 enzyme and a mixture of the peptide substrate and ATP in Kinase Buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 1 µL of the diluted test compound or DMSO control.

    • Add 2 µL of the PLK1 enzyme solution.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mixture.

  • Incubation: Mix gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects PLK1 activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) compound_prep->reaction_setup incubation_1 Incubate (60 min) reaction_setup->incubation_1 adp_glo_reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation_1->adp_glo_reagent incubation_2 Incubate (40 min) adp_glo_reagent->incubation_2 kinase_detection Add Kinase Detection Reagent (Generate Luminescence) incubation_2->kinase_detection incubation_3 Incubate (30 min) kinase_detection->incubation_3 read_plate Measure Luminescence incubation_3->read_plate data_analysis Analyze Data & Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro PLK1 kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[2][9]

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/LD50 value using non-linear regression.

This comprehensive overview highlights the significance of this compound in the landscape of medicinal chemistry. The provided protocols and data serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methyl-3-nitropyridine. The primary focus is on the direct nitration of 2-methyl-5-bromopyridine, a common yet challenging synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions to improve reaction yield and purity.

Q1: Why is my yield of this compound consistently low?

A1: Low yields in the nitration of 2-methyl-5-bromopyridine are common and can stem from several factors related to the inherent reactivity of the pyridine (B92270) ring and reaction conditions.

  • Inherent Reactivity: The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom is basic and becomes protonated under the strongly acidic conditions of nitration, which further deactivates the ring.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or inadequate mixing of the biphasic reaction mixture.

  • Side Reactions: Competing side reactions can consume starting material and reduce the yield of the desired product. These may include the formation of regioisomers or oxidation of the methyl group.

  • Product Loss During Work-up: The product may be lost during the aqueous work-up and extraction phases if not performed carefully.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that concentrated sulfuric acid and nitric acid are fresh and have the correct concentrations. Anhydrous conditions are critical.

  • Optimize Reaction Temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to control the exothermic reaction and minimize side products. After the initial addition, a slight increase in temperature might be necessary to drive the reaction to completion.

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending it.

  • Improve Mixing: Vigorous stirring is essential to ensure proper mixing of the organic substrate with the acidic nitrating phase.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products is a common issue, primarily due to the regioselectivity of the nitration and potential side reactions.

  • Regioisomers: While the 3-position is electronically favored for nitration, substitution at other positions can occur, leading to the formation of isomers such as 5-Bromo-2-methyl-4-nitropyridine or 5-Bromo-2-methyl-6-nitropyridine.

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl group to a carboxylic acid (5-Bromo-3-nitro-picolinic acid).

  • Di-nitration Products: Although less common due to the deactivated nature of the ring, over-nitration can occur under harsh conditions, leading to di-nitro-pyridines.

Troubleshooting Steps:

  • Strict Temperature Control: Maintaining a low and consistent temperature is the most critical factor in controlling the formation of side products.

  • Controlled Reagent Addition: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid. This helps to maintain a low concentration of the highly reactive nitronium ion and minimizes side reactions.

  • Purification: Utilize column chromatography or recrystallization to separate the desired product from isomers and other impurities. Different solvent systems may be required to achieve good separation.

Q3: The reaction is turning dark brown or black. What does this indicate?

A3: A significant darkening of the reaction mixture often points to decomposition or charring of the starting material or product.

  • Excessive Temperature: The most common cause is the reaction temperature becoming too high, leading to uncontrolled side reactions and decomposition. The nitration of pyridines is highly exothermic.

  • Concentrated Nitrating Agent: Using fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) can be too aggressive, causing oxidation and decomposition.

Troubleshooting Steps:

  • Improve Cooling: Ensure the ice bath is well-maintained and provides efficient cooling throughout the addition of the nitrating agent.

  • Slower Addition: Reduce the rate of addition of the nitrating mixture to better control the heat generated by the reaction.

  • Adjust Nitrating Agent: If decomposition persists, consider using a milder nitrating agent or adjusting the ratio of nitric acid to sulfuric acid.

Experimental Protocols

The following is a proposed standard protocol for the nitration of 2-methyl-5-bromopyridine. This should be used as a baseline for optimization.

Materials:

  • 2-methyl-5-bromopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methyl-5-bromopyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (3.0 eq) to the flask while maintaining the temperature between 0 and 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-methyl-5-bromopyridine over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes key reaction parameters and their expected impact on the yield of this compound. This data is compiled from general principles of aromatic nitration.

ParameterConditionExpected Impact on YieldPotential Issues
Temperature 0-5 °CHigher selectivity, lower risk of side productsSlower reaction rate
> 25 °CFaster reaction rateIncreased formation of isomers and oxidation byproducts, potential for decomposition
Nitrating Agent HNO₃/H₂SO₄Standard, effectiveCan be too harsh, leading to side reactions
Fuming HNO₃/H₂SO₄More reactiveHigher risk of decomposition and over-nitration
Reaction Time 2-4 hoursGenerally sufficient for completionIncomplete reaction if too short
> 6 hoursMay increase yield if reaction is slowPotential for product degradation over extended periods
Acid Ratio (H₂SO₄:HNO₃) HighPromotes formation of nitronium ionCan lead to sulfonation or decomposition
LowLess efficient nitronium ion formationIncomplete reaction

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-methyl-5-bromopyridine dissolve Dissolve in conc. H₂SO₄ at 0-5 °C start->dissolve add_nitro Slowly add Nitrating Mix (keep T < 5 °C) prep_nitro Prepare Nitrating Mix (HNO₃/H₂SO₄) at 0 °C react Stir at 0-5 °C, then warm to RT add_nitro->react monitor Monitor by TLC/HPLC react->monitor quench Quench on Ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify product Final Product: this compound purify->product troubleshooting_tree start Problem: Low Yield / Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Multiple Products (TLC)? start->side_products decomposition Reaction Dark/Charred? start->decomposition sol_time Increase reaction time Monitor by TLC incomplete_rxn->sol_time Yes sol_temp Slightly increase temp (e.g., to 25 °C) after initial phase incomplete_rxn->sol_temp Yes sol_mixing Ensure vigorous stirring incomplete_rxn->sol_mixing Yes sol_temp_control Improve temperature control (Maintain 0-5 °C during addition) side_products->sol_temp_control Yes sol_slow_add Slow down addition of nitrating mix side_products->sol_slow_add Yes sol_purify Optimize purification (Column chromatography) side_products->sol_purify Yes sol_cool Improve cooling efficiency (Ice-salt bath) decomposition->sol_cool Yes sol_rate Drastically slow addition rate decomposition->sol_rate Yes sol_reagent Check acid concentration (Avoid fuming acids) decomposition->sol_reagent Yes

Technical Support Center: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes start from precursors that already contain the pyridine (B92270) core. Two common methods are:

  • Diazotization-Bromination: Starting from 5-amino-2-methyl-3-nitropyridine, a Sandmeyer-type reaction is performed. The amino group is converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid, which is then displaced by bromide.[1]

  • Sequential Nitration and Bromination: Another approach involves starting with a simpler pyridine derivative, such as 3-methylpyridine. This method requires sequential electrophilic aromatic substitution reactions, first nitration to introduce the nitro group, followed by bromination.[2] The order and conditions of these steps are critical for achieving the desired isomer.

Q2: What are the primary byproducts I should expect during the synthesis?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. The most common impurities include positional isomers, over-brominated products, and products from incomplete reactions or side reactions of intermediates. For instance, the nitration of aminopyridine derivatives can produce a mixture of isomers, with the 5-nitro isomer often being the major product, making the separation of the desired 3-nitro isomer challenging.[3]

Q3: How does temperature control affect the reaction?

A3: Strict temperature control is crucial for minimizing byproduct formation and ensuring regioselectivity. For diazotization reactions, temperatures are typically kept low (e.g., -10°C to 0°C) to ensure the stability of the diazonium salt intermediate.[1] In nitration reactions, low temperatures (0-5°C) are used to prevent over-nitration and control the exothermic nature of the reaction.[4][5]

Q4: My final product is difficult to purify. What methods are recommended?

A4: Purification challenges often arise from the presence of closely related isomers. Common purification techniques include:

  • Recrystallization: This is effective if the desired product and byproducts have significantly different solubilities in a given solvent system. Ethyl methyl ketone and benzene (B151609) have been used for related compounds.[3]

  • Column Chromatography: For separating isomers with similar polarities, silica (B1680970) gel chromatography is a standard method.[6]

  • Acid-Base Extraction: Exploiting the basicity of the pyridine nitrogen can help remove non-basic impurities.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Low or No Yield 1. Incomplete diazotization. 2. Decomposition of diazonium intermediate. 3. Incorrect reaction temperature.1. Ensure the freshness and stoichiometry of sodium nitrite. 2. Maintain temperature below 0°C during diazotization and addition.[1] 3. Verify thermometer accuracy and cooling bath efficiency.
Multiple Spots on TLC Plate 1. Formation of positional isomers. 2. Presence of starting material. 3. Formation of phenolic byproduct (from diazonium salt reacting with water). 4. Over-bromination (di-bromo species).1. Optimize reaction conditions (temperature, addition rate) to improve regioselectivity. 2. Increase reaction time or temperature slightly after the initial low-temperature phase.[1] 3. Use anhydrous conditions where possible. 4. Use a controlled amount of the brominating agent.
Product is an Oil or Dark Tar 1. Reaction temperature was too high, leading to decomposition. 2. Impure starting materials or reagents. 3. Oxidative side reactions.1. Repeat the reaction with strict adherence to the recommended temperature profile. 2. Verify the purity of starting materials (e.g., via NMR or melting point). 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Isolation 1. Incorrect pH during work-up. 2. Product is too soluble in the aqueous phase.1. Carefully adjust the pH to 7-8 to ensure complete precipitation of the product.[5] 2. Extract the aqueous layer with a suitable organic solvent (e.g., methyl tert-butyl ether) multiple times.[1]

Experimental Protocols

Synthesis of this compound from 5-amino-2-methyl-3-nitropyridine

This protocol is adapted from analogous Sandmeyer-type reactions.[1]

Materials:

  • 5-amino-2-methyl-3-nitropyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Methyl tert-butyl ether (MTBE)

  • 4M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dry ice/acetone bath

  • Crushed ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-amino-2-methyl-3-nitropyridine (0.1 g) to 48% hydrobromic acid (165 mL).

  • Cooling: Cool the mixture to -10°C using a dry ice/acetone bath.

  • Diazotization: While stirring vigorously, add a pre-prepared aqueous solution of sodium nitrite (7.04 g in 165 mL water) dropwise. The rate of addition should be controlled to maintain the internal temperature at or below -10°C. The total addition time should be approximately 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the mixture by adding 4M sodium hydroxide solution (approx. 400 mL) until the pH is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (3 x 150 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Visual Guides

Synthesis_Pathway start 5-amino-2-methyl- 3-nitropyridine intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, 48% HBr 2. -10°C to 0°C product 5-Bromo-2-methyl- 3-nitropyridine intermediate->product Displacement (warm to RT)

Caption: Main synthesis pathway via diazotization.

Side_Reactions cluster_precursor From Precursor Synthesis intermediate Diazonium Salt Intermediate byproduct1 5-Hydroxy-2-methyl- 3-nitropyridine (Phenolic Byproduct) intermediate->byproduct1 + H₂O (hydrolysis) start Starting Material (Unreacted) intermediate->start Incomplete Diazotization byproduct2 Isomeric Products (e.g., from impure starting material)

Caption: Common byproducts from side reactions.

Troubleshooting_Workflow start Observe Low Yield or Impure Product q1 Multiple spots on TLC? start->q1 q2 Was Temp. < 0°C during addition? q1->q2  No a1 Identify byproducts (NMR/MS). Optimize purification (chromatography/recrystallization). q1->a1  Yes a2 Improve cooling efficiency. Slow down reagent addition. q2->a2  No a3 Check reagent purity. Extend reaction time. q2->a3  Yes

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Purification of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-methyl-3-nitropyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Extraction

Symptoms:

  • TLC analysis of the crude product shows multiple spots.

  • NMR spectrum indicates the presence of significant impurities.

Possible Causes:

  • Incomplete reaction, leaving starting materials.

  • Formation of side-products during synthesis.

  • Inefficient extraction process.

Troubleshooting Workflow:

G start Low Purity Crude Product check_reaction Verify Reaction Completion via TLC/LC-MS start->check_reaction incomplete Incomplete Reaction: - Optimize reaction time, temperature, or reagent stoichiometry. - Re-run the reaction. check_reaction->incomplete Starting material present complete Reaction is Complete check_reaction->complete No starting material extraction Optimize Extraction Protocol complete->extraction solvent_system - Use a different solvent system (e.g., Ethyl Acetate (B1210297), Dichloromethane). - Perform multiple extractions. extraction->solvent_system wash - Wash organic layer with brine or saturated NaHCO3 to remove aqueous impurities. extraction->wash column Proceed to Column Chromatography solvent_system->column wash->column

Caption: Troubleshooting workflow for low purity crude product.

Problem 2: Difficulty in Separating the Product from Impurities by Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Streaking of the product spot on the TLC plate.

Possible Causes:

  • Inappropriate solvent system for chromatography.

  • Overloading of the column.

  • Polar impurities adhering to the silica (B1680970) gel.

Troubleshooting Workflow:

G start Poor Separation in Column Chromatography tlc Optimize TLC Conditions First start->tlc column_loading Check Column Loading: - Use a larger column or reduce the amount of crude product. start->column_loading solvent_gradient Use a Solvent Gradient: Start with a non-polar eluent and gradually increase polarity. tlc->solvent_gradient solvent_system Try Different Solvent Systems: - Hexane/Ethyl Acetate - Dichloromethane (B109758)/Methanol (B129727) tlc->solvent_system recrystallization Consider Recrystallization as an Alternative or Additional Step solvent_gradient->recrystallization solvent_system->recrystallization column_loading->recrystallization

Caption: Troubleshooting poor separation during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

A1: The most common and effective purification techniques are column chromatography and recrystallization. Extraction is typically used as an initial purification step after the reaction work-up.

Q2: What is a suitable solvent system for column chromatography?

A2: A commonly used eluent for column chromatography is a mixture of petroleum ether and ethyl acetate, typically in a 4:1 (v/v) ratio.[1] The polarity of the solvent system may need to be adjusted based on TLC analysis of the crude product.

Q3: Can I purify this compound by recrystallization?

A3: Yes, recrystallization can be an effective method for purification, especially for removing minor impurities after column chromatography or for purifying a solid crude product. While specific solvent systems for this compound are not widely published, you can screen common solvents such as ethanol, methanol, isopropanol, or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

Q4: My purified product is a light yellow to dark green powder or crystal. Is this normal?

A4: Yes, the appearance of this compound is described as a light yellow to amber to dark green powder or crystal.[1]

Q5: What are some common impurities I might encounter?

A5: Common impurities can include unreacted starting materials such as 2-amino-5-bromopyridine (B118841) or 5-amino-2-methyl-3-nitropyridine, depending on the synthetic route.[2] Side-products from the bromination or nitration steps can also be present.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC6H5BrN2O2[2]
Molecular Weight217.02 g/mol [2]
Melting Point38.0 to 42.0 °C[1]
Boiling Point253 °C[1]
AppearanceLight yellow to Amber to Dark green powder to crystal[1]

Table 2: Summary of Purification Parameters

Purification MethodKey ParametersNotesReference
Column Chromatography Eluent: Petroleum ether: Ethyl acetate (4:1, v/v)Adjust ratio based on TLC.[1]
Extraction Solvents: Dichloromethane: Methanol (10:1, v/v) or Methyl tert-butyl etherUsed for initial work-up.[1][2]
Recrystallization Solvents: Not specified, screen common organic solvents.Can be effective for final purification.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a mixture of petroleum ether: ethyl acetate (4:1, v/v).[1]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Extraction

Objective: To perform an initial purification of the reaction mixture by liquid-liquid extraction.

Materials:

  • Reaction mixture containing this compound

  • Dichloromethane

  • Methanol

  • Water

  • Separatory funnel

  • Anhydrous sodium sulfate

Methodology:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add a mixture of dichloromethane: methanol (10:1, v/v) and water.[1]

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with the dichloromethane: methanol mixture.

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-3-nitropyridine.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing very low to no yield in my reaction. What are the most common causes and how can I fix this?

A1: Low or no product formation is a frequent challenge, particularly with electron-deficient substrates like this compound. The electron-withdrawing nitro group can affect the catalytic cycle, and the pyridine (B92270) nitrogen can coordinate to the palladium center, inhibiting reactivity.[1] A systematic approach to troubleshooting is essential.

  • Inactive Catalyst System : The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[2]

    • Recommendation : Switch to a more active catalytic system. Catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for heteroaryl couplings.[1][2] Using a pre-formed palladium-ligand complex (precatalyst) can also give more reproducible results.[3]

  • Ineffective Base : The base is crucial for activating the boronic acid for the transmetalation step.[4][5] Its strength, solubility, and non-nucleophilic character are key.

    • Recommendation : If using a milder base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area and solubility.[6]

  • Insufficient Temperature : The oxidative addition of the C-Br bond to the palladium center can be slow and often requires thermal energy.

    • Recommendation : Gradually increase the reaction temperature. A typical range for Suzuki couplings is 80-110 °C.[7][8] However, be aware that excessively high temperatures can accelerate catalyst decomposition.[9]

  • Oxygen Contamination : The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly deactivated.[9]

    • Recommendation : Ensure all solvents are rigorously degassed before use by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and execution.[10][11]

Q2: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid (Ar'-Ar') is a common side reaction, often promoted by the presence of oxygen or catalyzed by palladium.[12]

  • Recommendation 1: Rigorous Degassing : This is the most critical step. Improve your degassing procedure to strictly exclude oxygen from the reaction mixture.[12]

  • Recommendation 2: Stoichiometry Control : Use a slight excess, but not a large excess, of the boronic acid (typically 1.1–1.2 equivalents). This can help minimize the opportunity for self-coupling.[11]

  • Recommendation 3: Catalyst Choice : Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to generating it in situ from a Pd(II) source (e.g., Pd(OAc)₂).[12]

Q3: I am observing protodeboronation of my boronic acid (replacement of the B(OH)₂ group with hydrogen). What causes this and how can it be minimized?

A3: Protodeboronation is a side reaction that consumes the boronic acid, reducing the potential yield. It can be exacerbated by high temperatures and the presence of excess water or base.[6]

  • Recommendation 1: Use Boronic Esters : Boronic esters, such as pinacol (B44631) esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[12][13]

  • Recommendation 2: Modify Conditions : If possible, try running the reaction at a lower temperature. Additionally, ensure the base is not excessively strong or used in large excess.

  • Recommendation 3: Anhydrous Conditions : In some cases, switching to anhydrous solvents and using a non-hydroxide base like KF can mitigate the issue.[4]

Q4: The reaction works, but my yields are not reproducible. What should I check?

A4: Lack of reproducibility often points to subtle variations in reagent quality or reaction setup.[10]

  • Recommendation 1: Reagent Quality : Use fresh, high-purity reagents. Boronic acids can degrade upon storage.[9] The palladium catalyst, especially solids like Pd₂(dba)₃, can also decompose over time.[9] Use freshly opened or properly stored solvents.

  • Recommendation 2: Base Consistency : Ensure the base (e.g., K₃PO₄) is finely and consistently powdered for every reaction. Clumpy or coarse base can lead to inconsistent reaction rates.[14]

  • Recommendation 3: Inert Atmosphere : Verify that your inert atmosphere technique is consistent and effective for every experiment. Small leaks can introduce enough oxygen to affect the outcome.[15]

Data Presentation: Parameter Screening

The following tables summarize illustrative data for optimizing the Suzuki coupling of this compound. Conditions should be optimized for each specific boronic acid partner.

Table 1: Illustrative Comparison of Palladium Catalysts (Conditions: this compound (1.0 eq.), Phenylboronic Acid (1.2 eq.), K₃PO₄ (2.0 eq.), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h)

Catalyst (mol%)LigandTypical YieldNotes
Pd(PPh₃)₄ (5%)PPh₃40-60%A common starting point, but may be inefficient for this substrate.[16]
Pd(dppf)Cl₂ (3%)dppf65-85%Often more effective for heteroaromatic substrates.[17]
Pd₂(dba)₃ (2.5%)SPhos (5%)>90%Buchwald ligands are highly active for challenging couplings.[7]
Pd(OAc)₂ (3%)P(Cy)₃ (6%)60-75%An alternative system using a bulky, electron-rich phosphine.[7]

Table 2: Illustrative Comparison of Bases and Solvents (Conditions: this compound (1.0 eq.), Phenylboronic Acid (1.2 eq.), Pd(dppf)Cl₂ (3 mol%), 95 °C, 12 h)

Base (2.0 eq.)Solvent System (v/v)Typical YieldNotes
K₂CO₃1,4-Dioxane / H₂O (4:1)55-70%A standard, mild base that is often effective.[10]
K₃PO₄1,4-Dioxane / H₂O (4:1)75-90%A stronger base, often improves yields for electron-deficient systems.[11][16]
Cs₂CO₃Toluene / H₂O (5:1)>90%A very strong base that can be highly effective but is more expensive.[12]
Na₂CO₃DMF60-75%Anhydrous conditions can sometimes be beneficial.

Visualizations

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues.

experimental_workflow cluster_setup cluster_degas cluster_reaction cluster_workup setup 1. Reaction Setup reactants Weigh Reactants: - this compound - Arylboronic Acid (1.2 eq.) - Pd Catalyst (2-5 mol%) - Base (2-3 eq.) degas 2. Degassing setup->degas flask Combine solids in a flame-dried Schlenk flask reactants->flask add_solvent Add degassed solvent (e.g., Dioxane/H₂O) reaction 3. Reaction degas->reaction purge Purge with inert gas (3x vacuum/backfill cycles) add_solvent->purge heat Heat to required temp (e.g., 80-110 °C) with stirring workup 4. Workup & Purification reaction->workup monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature and dilute with EtOAc product Final Product workup->product extract Wash with H₂O and brine cool->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Caption: General experimental workflow for the Suzuki coupling.

troubleshooting_guide start Problem: Low or No Yield q_catalyst Is the catalyst system active enough for a heteroaryl halide? start->q_catalyst a_catalyst Action: - Switch to a catalyst with a bulky,  electron-rich ligand (e.g., SPhos, XPhos). - Use a reliable precatalyst. q_catalyst->a_catalyst  No q_base Is the base strong and soluble enough? q_catalyst->q_base Yes end_node Yield Improved a_catalyst->end_node a_base Action: - Switch to a stronger base  (e.g., K₃PO₄, Cs₂CO₃). - Ensure base is finely powdered. q_base->a_base  No q_temp Is the reaction temperature and degassing sufficient? q_base->q_temp Yes a_base->end_node a_temp Action: - Increase temperature (e.g., to 90-110 °C). - Ensure solvents are rigorously degassed  and an inert atmosphere is maintained. q_temp->a_temp  No q_reagents Are the reagents (boronic acid, Pd source, solvent) high quality? q_temp->q_reagents Yes a_temp->end_node a_reagents Action: - Use fresh boronic acid or a more  stable boronic ester (Bpin). - Use a fresh, reliable source of catalyst  and anhydrous/peroxide-free solvents. q_reagents->a_reagents  No a_reagents->end_node

References

Technical Support Center: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Nitration of a Precursor: The most direct route is the electrophilic nitration of 2-methyl-5-bromopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. This approach introduces the nitro group at the 3-position.

  • Modification of a Substituted Pyridine (B92270): An alternative method involves the methylation of 5-bromo-2-chloro-3-nitropyridine.[1] Another route starts from 5-amino-2-methyl-3-nitropyridine, which undergoes a bromination reaction.[1]

Q2: What is the role of concentrated sulfuric acid in the nitration reaction?

A2: Concentrated sulfuric acid serves two critical functions in the nitration of pyridine derivatives. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Second, it serves as a dehydrating agent, removing the water generated during the reaction, which would otherwise dilute the nitric acid and hinder the formation of the nitronium ion.

Q3: What are the main safety precautions to consider during this synthesis?

A3: The nitration of pyridine derivatives is a potentially hazardous procedure that requires strict adherence to safety protocols:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent the inhalation of corrosive fumes and toxic nitrogen oxides.

  • Handling of Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with utmost care. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions.

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring to dissipate the heat generated.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the nitration of 2-methyl-5-bromopyridine.

Issue 1: Low or No Product Yield

Possible Causes:

  • Insufficiently Strong Nitrating Conditions: The pyridine ring is an electron-deficient system, making electrophilic substitution challenging. The reaction may require harsh conditions to proceed effectively.

  • Incomplete Reaction: The reaction time or temperature may not have been sufficient for the reaction to reach completion.

  • Decomposition of Starting Material or Product: The harsh acidic and oxidative conditions can lead to the degradation of the starting material or the desired product, especially at elevated temperatures.

Solutions:

ParameterRecommended AdjustmentRationale
Nitrating Agent Use a mixture of fuming nitric acid and concentrated sulfuric acid.This combination generates a high concentration of the nitronium ion required for the nitration of the deactivated pyridine ring.
Reaction Temperature Maintain a low temperature (e.g., 0°C) during the addition of the nitrating agent. After the addition, the reaction may be allowed to slowly warm to room temperature or gently heated.Low initial temperatures help to control the exothermic nature of the reaction and prevent degradation. Subsequent warming can provide the necessary activation energy for the reaction to proceed.
Reaction Time Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This will help determine the optimal reaction time and prevent unnecessary exposure to harsh conditions.
Issue 2: Poor Regioselectivity and Formation of Isomers

Background:

The nitration of 2-methyl-5-bromopyridine is expected to favor the introduction of the nitro group at the 3-position due to the directing effects of the methyl and bromo substituents. However, other isomers can be formed as byproducts.

Possible Isomeric Byproducts:

  • 5-Bromo-2-methyl-x-nitropyridine: Nitration at other available positions on the pyridine ring.

  • Oxidation Byproducts: The methyl group can be oxidized to a carboxylic acid under the harsh reaction conditions.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Temperature Control Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating mixture.Higher temperatures can lead to a decrease in regioselectivity and an increase in the formation of undesired isomers and oxidation byproducts.
Stoichiometry Use a controlled stoichiometry of the nitrating agent.An excessive amount of nitrating agent can increase the likelihood of dinitration or other side reactions.
Purification Utilize column chromatography for the separation of isomers.The polarity difference between the desired 3-nitro isomer and other potential isomers often allows for effective separation on a silica (B1680970) gel column.
Issue 3: Difficulties in Product Purification

Common Challenges:

  • Separation of Isomers: As mentioned, the desired product may be contaminated with isomeric byproducts that have similar physical properties, making separation challenging.

  • Removal of Acidic Residues: The crude product will be highly acidic and needs to be carefully neutralized.

  • Product Precipitation: The product may precipitate out of solution during the work-up, requiring careful handling to ensure good recovery.

Purification Protocol:

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the pH is neutral or slightly basic. This should be done in an ice bath to control the heat generated.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any impurities and isomers.

Experimental Protocols

Protocol 1: Nitration of 2-methyl-5-bromopyridine

This protocol describes the synthesis of this compound from 2-methyl-5-bromopyridine.

Materials:

  • 2-methyl-5-bromopyridine

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 2-methyl-5-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-methyl-5-bromopyridine in sulfuric acid, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Nitration of Substituted Pyridines

Starting MaterialNitrating AgentTemperature (°C)Time (h)ProductYield (%)Reference
2-amino-5-bromopyridineH₂O₂ in H₂SO₄0 to RT55-Bromo-2-nitropyridine~60-70%Patent Data
2-methyl-5-bromopyridinefuming HNO₃/H₂SO₄0-52-4This compoundVariesGeneral Protocol
N-oxidized-3-fluoropyridinefuming HNO₃/H₂SO₄<03.53-fluoro-4-nitro-N-oxide pyridine-[1]

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G Synthetic Workflow cluster_start Starting Material cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-methyl-5-bromopyridine B Dissolve in conc. H₂SO₄ at 0°C A->B Step 1 C Add fuming HNO₃/H₂SO₄ dropwise at <5°C B->C Step 2 D Stir at 0-5°C for 2-4h C->D Step 3 E Quench on ice D->E Step 4 F Neutralize with NaHCO₃ E->F Step 5 G Extract with Ethyl Acetate F->G Step 6 H Column Chromatography G->H Step 7 I This compound H->I Step 8

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting: Low Yield A Low or No Product Yield B Check Nitrating Conditions A->B Possible Cause C Verify Reaction Time/Temp A->C Possible Cause D Assess for Decomposition A->D Possible Cause E Use fuming HNO₃/ conc. H₂SO₄ B->E Solution F Monitor reaction by TLC/HPLC C->F Solution G Maintain strict temperature control D->G Solution H Consider milder nitrating agent if starting material is unstable D->H Alternative

Caption: Troubleshooting logic for addressing low product yield.

References

Minimizing side reactions with 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experiments using 5-Bromo-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reaction is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This is particularly common in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This side reaction reduces the yield of the desired product and complicates purification.[1]

Q2: Can the nitro group undergo side reactions under typical cross-coupling conditions?

A2: While the nitro group is generally stable, under strongly basic conditions or in the presence of certain nucleophiles, it can be susceptible to reduction or displacement, although this is less common than dehalogenation. Careful control of reaction conditions is crucial.

Q3: How can I purify this compound if it contains impurities?

A3: Purification can typically be achieved by column chromatography on silica (B1680970) gel using a solvent system such as petroleum ether and ethyl acetate. Recrystallization from a suitable solvent may also be effective.

Q4: What is the expected regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

A4: In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group at the 3-position and the methyl group at the 2-position influence the reactivity of the pyridine (B92270) ring. Nucleophilic attack is generally favored at the positions ortho and para to the nitro group. Given the substitution pattern of this compound, nucleophilic attack is most likely to occur at the 5-position, leading to the displacement of the bromide.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Minimizing Dehalogenation

Problem: Significant formation of the dehalogenated byproduct (2-methyl-3-nitropyridine) is observed, leading to low yields of the desired coupled product.

Root Causes and Solutions:

  • Inappropriate Ligand Choice: The use of less bulky or electron-poor ligands can favor the dehalogenation pathway.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step over the competing dehalogenation pathway.[1]

  • Strong Base: Strong bases, particularly alkoxides like NaOtBu or KOtBu, can act as hydride donors, leading to the formation of palladium-hydride species that cause dehalogenation.[1]

    • Solution: Switch to a milder, non-nucleophilic inorganic base. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for minimizing dehalogenation.

  • High Temperature and Long Reaction Times: Elevated temperatures and prolonged reaction times can increase the incidence of dehalogenation.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Solvent Effects: Protic solvents or solvents that can degrade to provide a hydride source (e.g., DMF with traces of water) can contribute to dehalogenation.[1]

Quantitative Data for Suzuki Coupling of a Related Substrate:

The following table provides data for the Suzuki coupling of the related compound, 5-bromo-2-methylpyridin-3-amine, which can serve as a starting point for optimizing reactions with this compound.[2]

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O901878
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O901882
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O901875
3,5-Difluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O901872

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) setup Reaction Setup: Inert Atmosphere (Argon) Add Catalyst (e.g., Pd(PPh3)4) Add Solvent (e.g., Dioxane/H2O) reagents->setup reaction Reaction: Heat to 90°C Monitor by TLC/LC-MS setup->reaction workup Work-up: Cool to RT Dilute with Ethyl Acetate Wash with Water & Brine reaction->workup purification Purification: Dry Organic Layer Concentrate Column Chromatography workup->purification product Desired Coupled Product purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Addressing Low Yields and Side Reactions

Problem: Low conversion of starting materials or significant formation of dehalogenated byproducts during the amination of this compound.

Root Causes and Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Use a higher catalyst and/or ligand loading. Bulky, electron-rich ligands like Xantphos or Josiphos can also mitigate this issue.[3]

  • Inappropriate Base Selection: Strong bases can lead to dehalogenation, while weak bases may not be effective in deprotonating the amine.

    • Solution: For primary and secondary aliphatic amines, a strong non-nucleophilic base like LiHMDS or NaOtBu is often effective. For less nucleophilic anilines, a weaker base like Cs₂CO₃ or K₃PO₄ may be more suitable.

  • Poor Solubility of Reagents: The starting materials may not be fully soluble in the reaction solvent, leading to a sluggish reaction.

    • Solution: Screen different aprotic solvents such as toluene, 1,4-dioxane, or DMF. Increasing the reaction temperature can also improve solubility.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk tube.

  • Add the base (e.g., Cs₂CO₃, 1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[4]

Buchwald_Hartwig_Troubleshooting Buchwald-Hartwig Troubleshooting Logic start Low Yield or Side Reactions? low_conversion Low Conversion? start->low_conversion dehalogenation Dehalogenation? start->dehalogenation solubility Poor Solubility? start->solubility increase_catalyst Increase Catalyst/Ligand Loading low_conversion->increase_catalyst Yes milder_base Use Milder Base (e.g., K3PO4, Cs2CO3) dehalogenation->milder_base Yes screen_solvents Screen Solvents (e.g., Toluene, Dioxane, DMF) solubility->screen_solvents Yes change_ligand Use Bulky, Electron-Rich Ligand (e.g., Xantphos, Josiphos) increase_catalyst->change_ligand optimize_temp Optimize Temperature (Lower if Dehalogenation is an Issue) milder_base->optimize_temp increase_temp Increase Temperature screen_solvents->increase_temp

Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): Controlling Regioselectivity and Reaction Rate

Problem: The SNAr reaction is sluggish, or undesired side products are formed.

Root Causes and Solutions:

  • Poor Nucleophile: The chosen nucleophile may not be strong enough to react efficiently.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a base to generate the more nucleophilic alkoxide or amide in situ.

  • Suboptimal Solvent: The choice of solvent can significantly impact the rate of SNAr reactions.

    • Solution: Use polar aprotic solvents such as DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.

  • Low Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Monitoring the reaction progress is crucial to avoid decomposition at higher temperatures.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • To a round-bottom flask, add this compound (1.0 eq) and the amine nucleophile (1.1-1.5 eq).

  • Add a suitable base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq) and a polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

SNAr_Pathway S(N)Ar Reaction Pathway start This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product 5-Nu-2-methyl-3-nitropyridine + Br- intermediate->product Loss of Leaving Group

Caption: Generalized S(N)Ar Reaction Pathway.

References

Technical Support Center: 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Bromo-2-methyl-3-nitropyridine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.

Issue 1: Visible Change in Appearance of the Solid Compound

  • Observation: The typically light yellow to amber crystalline powder shows discoloration (e.g., darkening, turning brown), clumping, or has a noticeable change in texture.

  • Potential Causes:

    • Exposure to light, leading to photodegradation.

    • Exposure to moisture, causing hydrolysis or physical changes.

    • Elevated temperatures during storage, resulting in thermal decomposition.

    • Contamination.

  • Recommended Solutions:

    • Immediately transfer the compound to a fresh, clean, amber glass vial with a tight-fitting cap.

    • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store the vial in a cool, dark, and dry place, preferably in a desiccator at the recommended storage temperature.

    • Before use in a sensitive reaction, it is advisable to re-analyze the material for purity.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Observation: Reactions involving this compound yield lower than expected product, produce unexpected byproducts, or fail to proceed as anticipated.

  • Potential Causes:

    • Degradation of the starting material due to improper storage or handling.

    • Use of a solvent or reagent that is incompatible with this compound.

  • Recommended Solutions:

    • Verify the purity of the this compound using a suitable analytical method, such as HPLC or ¹H NMR.

    • Ensure that the compound has been stored under the recommended conditions.

    • Review the experimental protocol for any potential incompatibilities. Avoid strongly acidic or basic conditions and the use of strong oxidizing agents unless they are part of the intended reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container, protected from light, in a cool and dry place.[1] Storage at 2-8°C is recommended. The container should be flushed with an inert gas to minimize exposure to moisture and air.

Q2: How stable is this compound in common laboratory solvents?

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing nitro-aromatic functionalities can be sensitive to light.[1] It is recommended to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Contact with these substances should be avoided as it may lead to vigorous reactions and decomposition.

Q5: How can I assess the purity of my sample of this compound?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantitative purity analysis.[2][3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) can confirm the compound's identity and provide a qualitative assessment of purity.[1][7][8] Gas Chromatography (GC) may also be a suitable method.[9]

Data Presentation: Stability Profile

The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on general knowledge of similar compounds. For definitive stability information, it is crucial to perform the detailed experimental protocols outlined below.

Table 1: Thermal Stability of Solid this compound

TemperatureTime (weeks)AppearancePurity (%)
40°C0Light yellow powder99.5
2No significant change99.3
4No significant change99.1
60°C0Light yellow powder99.5
2Slight darkening98.0
4Noticeable darkening96.5

Table 2: Photostability of Solid this compound

Light ExposureTime (hours)AppearancePurity (%)
ICH Q1B Option 20Light yellow powder99.5
(Cool white and UV-A)24Slight discoloration98.8
48Yellow to tan powder97.5
Dark Control48No significant change99.4

Table 3: Hydrolytic Stability of this compound in Solution (40°C)

ConditionTime (days)Purity (%)
pH 4.0 Buffer099.5
799.2
1498.9
pH 7.0 Buffer099.5
799.0
1498.2
pH 9.0 Buffer099.5
797.8
1495.3

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound.

Protocol 1: Thermal Stability (Accelerated Aging)

Objective: To assess the stability of solid this compound at elevated temperatures.

Methodology:

  • Place approximately 10-20 mg of this compound into several clean, dry, amber glass vials.

  • Leave one set of vials at the recommended storage condition (2-8°C) as a control.

  • Place other sets of vials in stability chambers maintained at 40°C/75% RH and 60°C/75% RH.

  • At specified time points (e.g., 0, 2, and 4 weeks), remove one vial from each temperature condition.

  • Visually inspect the samples for any changes in appearance.

  • Analyze the purity of each sample using a validated stability-indicating HPLC method.

Protocol 2: Photostability

Objective: To evaluate the impact of light exposure on the stability of solid this compound.

Methodology:

  • Place a thin layer (not more than 3 mm deep) of this compound into a chemically inert, transparent container.

  • Prepare a control sample by wrapping an identical container in aluminum foil to shield it from light.

  • Expose the samples to a light source that complies with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Place the dark control sample alongside the exposed sample.

  • At the end of the exposure period, visually inspect both samples and analyze their purity by HPLC.

Protocol 3: Hydrolytic Stability

Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare buffer solutions at pH 4.0, 7.0, and 9.0.

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis, ensuring the organic solvent content is minimal (e.g., <1%).

  • Place the buffered solutions in sealed, amber glass vials and store them in a constant temperature bath at 40°C.

  • At various time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each solution.

  • Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.

Analytical Method: Stability-Indicating HPLC

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to generate degradation products and demonstrate that they are resolved from the parent peak.

Mandatory Visualizations

troubleshooting_workflow start Start: Inconsistent Experimental Results check_purity Check Purity of This compound (e.g., HPLC, NMR) start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok review_storage Review Storage Conditions: - Light exposure? - High temperature? - Moisture ingress? purity_ok->review_storage Yes end_bad End: Procure New Batch of Compound purity_ok->end_bad No storage_ok Were Storage Conditions Optimal? review_storage->storage_ok review_protocol Review Experimental Protocol: - Incompatible solvents? - Incompatible reagents? storage_ok->review_protocol Yes remediate_storage Action: Remediate Storage (Use fresh vial, inert gas, desiccator) storage_ok->remediate_storage No end_good End: Proceed with Experiment review_protocol->end_good No Issues Found remediate_protocol Action: Modify Protocol (Use alternative solvents/reagents) review_protocol->remediate_protocol Incompatibility Identified remediate_storage->check_purity remediate_protocol->end_good

Troubleshooting workflow for inconsistent experimental results.

stability_testing_workflow cluster_thermal Thermal Stability cluster_photo Photostability cluster_hydrolytic Hydrolytic Stability thermal_solid Solid Sample thermal_conditions 40°C & 60°C thermal_solid->thermal_conditions thermal_analysis HPLC Analysis thermal_conditions->thermal_analysis photo_solid Solid Sample photo_conditions ICH Q1B Light Source photo_solid->photo_conditions photo_analysis HPLC Analysis photo_conditions->photo_analysis hydro_solution Solution Sample hydro_conditions pH 4, 7, 9 @ 40°C hydro_solution->hydro_conditions hydro_analysis HPLC Analysis hydro_conditions->hydro_analysis start Start: Stability Assessment cluster_thermal cluster_thermal start->cluster_thermal cluster_photo cluster_photo start->cluster_photo cluster_hydrolytic cluster_hydrolytic start->cluster_hydrolytic end End: Determine Storage Conditions and Shelf-life cluster_thermal->end cluster_photo->end cluster_hydrolytic->end

References

Troubleshooting low yield in 5-Bromo-2-methyl-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Bromo-2-methyl-3-nitropyridine.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields and provides actionable solutions.

Question: My reaction yield is consistently low. What are the most common causes and how can I address them?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the two key reaction steps: nitration of 2-methylpyridine (B31789) and subsequent bromination. Incomplete reactions, side product formation, and purification losses are the main culprits.

A primary challenge in pyridine (B92270) chemistry is the deactivation of the ring towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] This often necessitates harsh reaction conditions, which can lead to side reactions and lower yields.[1]

Here are common issues and troubleshooting strategies:

  • Issue 1: Inefficient Nitration

    • Problem: The pyridine ring is deactivated, making nitration difficult. This can result in a significant amount of unreacted starting material.

    • Solution:

      • Optimize Nitrating Agent: A common method involves using a mixture of concentrated sulfuric acid and concentrated nitric acid to generate the nitronium ion (NO₂⁺) in situ.[2] Using fuming nitric acid in concentrated sulfuric acid can also be effective but requires careful temperature control.[3]

      • Control Temperature: Lowering the reaction temperature can help control the reaction rate and prevent over-nitration, which leads to dinitropyridine derivatives.[1] For some pyridine derivatives, maintaining a temperature below 0°C is crucial.[3]

      • Slow Reagent Addition: Adding the nitrating agent dropwise helps maintain a low concentration of the active nitrating species, favoring mono-nitration.[1]

  • Issue 2: Formation of Isomers and Over-nitration

    • Problem: Nitration of 2-methylpyridine can potentially yield other isomers, and harsh conditions can lead to the formation of dinitrated products, complicating purification and reducing the yield of the desired product.[1]

    • Solution:

      • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction once the formation of the desired 2-methyl-3-nitropyridine (B124571) is maximized, before significant amounts of byproducts form.[1]

      • Stoichiometry Control: Use a minimal excess of the nitrating agent to reduce the likelihood of multiple nitrations.[1]

  • Issue 3: Inefficient Bromination

    • Problem: The nitro group is strongly deactivating, which can make the subsequent bromination step sluggish.

    • Solution:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an initiator or liquid bromine can be used.[2] The choice of solvent is also critical; acetic acid is a common solvent for bromination.[4][5]

      • Temperature Control: The reaction may require heating to proceed to completion.[4][5] Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature.

  • Issue 4: Difficult Purification

    • Problem: The final product may be difficult to separate from starting materials, isomers, or other byproducts, leading to losses during workup and purification.

    • Solution:

      • Careful Work-up: After the reaction, the mixture is typically poured onto ice and neutralized.[3][6] Proper pH adjustment is crucial for precipitating the product.

      • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

      • Column Chromatography: For complex mixtures, column chromatography may be necessary to isolate the pure product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common starting material is 2-methylpyridine.[8] The synthesis generally involves a two-step process: nitration of 2-methylpyridine to form 2-methyl-3-nitropyridine, followed by bromination at the 5-position.[8]

Q2: Are there alternative synthetic routes?

A2: Yes, alternative routes exist. One method involves the methylation of 5-bromo-2-chloro-3-nitropyridine.[3] Another approach starts from 5-amino-2-methyl-3-nitropyridine and proceeds via a bromination reaction.[3]

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis can be used to confirm the structure and purity of this compound.

Q4: What are some key safety precautions to take during this synthesis?

A4: The reaction involves the use of strong acids (concentrated sulfuric and nitric acid) and bromine, which are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving strong acids should be cooled in an ice bath during reagent addition to control exothermic reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Pyridine Syntheses

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Nitration Fuming HNO₃, conc. H₂SO₄-< 03.5Not specified[3]
Bromination Br₂, Sodium AcetateAcetic Acid801282.2[5]
Bromination POBr₃DMF0 - 801286[6]
Methoxylation Sodium MethoxideMethanol0 - 201998[9]

Note: Yields are for related but not identical reactions and are provided for comparative purposes.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Illustrative Protocol based on a two-step synthesis from 2-methylpyridine):

Step 1: Nitration of 2-Methylpyridine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.

  • Slowly add 2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the 2-methylpyridine solution, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which should precipitate the crude 2-methyl-3-nitropyridine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Bromination of 2-Methyl-3-nitropyridine

  • Dissolve the crude 2-methyl-3-nitropyridine in acetic acid at room temperature in a round-bottom flask.

  • Slowly add liquid bromine dropwise to the stirring solution.

  • Heat the reaction mixture to ensure the completion of the reaction, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude this compound.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Visualizations

Reaction_Pathway Start 2-Methylpyridine Intermediate 2-Methyl-3-nitropyridine Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Bromination (Br₂ or NBS)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow decision decision issue issue start Low Yield Observed check_sm Check for unreacted starting material (TLC/GC-MS) start->check_sm sm_present Significant starting material present? check_sm->sm_present inefficient_nitration Inefficient Nitration sm_present->inefficient_nitration Yes check_byproducts Analyze for byproducts (isomers, over-nitration) sm_present->check_byproducts No optimize_nitration Optimize nitration: - Increase reaction time/temp - Check nitrating agent quality inefficient_nitration->optimize_nitration end Yield Improved optimize_nitration->end byproducts_present Significant byproducts present? check_byproducts->byproducts_present side_reactions Side Reactions Occurring byproducts_present->side_reactions Yes check_purification Review purification process byproducts_present->check_purification No optimize_conditions Optimize conditions: - Lower temperature - Slow reagent addition - Control stoichiometry side_reactions->optimize_conditions optimize_conditions->end purification_issue Losses during purification? check_purification->purification_issue purification_loss Purification Losses purification_issue->purification_loss Yes purification_issue->end No optimize_purification Optimize purification: - Recrystallization solvent - Chromatography conditions purification_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Recrystallization of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 5-Bromo-2-methyl-3-nitropyridine via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar protic solvent like ethanol (B145695) may be suitable due to its ability to interact with the molecule.[1] However, a mixed solvent system is often employed for brominated pyridine (B92270) derivatives, such as ethyl acetate (B1210297) combined with a non-polar solvent like hexanes or petroleum ether. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of crude product.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To remedy this, you can try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Change the solvent system: If the issue persists, a different solvent or solvent mixture with a lower boiling point may be necessary.

Q3: The yield of my recrystallized product is very low. What are the possible causes and solutions?

A3: A low recovery of your purified product can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor. To fix this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with a solvent in which the product is too soluble: Always wash the collected crystals with a small amount of cold recrystallization solvent.

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If your solution is supersaturated and crystals do not form, you can try the following techniques:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a very small, pure crystal of this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Further cooling: If room temperature cooling is not sufficient, try cooling the flask in an ice bath or refrigerator.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause Recommended Solution
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution and cool again.- Try to induce crystallization by scratching the flask or adding a seed crystal.
The product "oils out" instead of crystallizing. - The melting point of the compound is lower than the solution temperature.- The solution is too concentrated.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider a different solvent or solvent system with a lower boiling point.
The recovered yield is very low. - Too much solvent was used.- The crystals were washed with a solvent in which they are highly soluble.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool to recover more product.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before hot filtration.
The purified crystals are colored. - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.
Crystals form too quickly. - The solution is too concentrated.- The cooling process is too fast.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool slowly on the benchtop before placing it in an ice bath.

Experimental Protocol: General Recrystallization Procedure

This is a general protocol and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise and heat to determine if the compound is soluble when hot and insoluble when cold. Common starting points include ethanol or a mixture of ethyl acetate and hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the more polar solvent of a mixed system) in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start with Crude This compound select_solvent Select Appropriate Solvent(s) start->select_solvent dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent select_solvent->dissolve charcoal Add Activated Charcoal (Optional, for colored impurities) dissolve->charcoal hot_filtration Hot Filtration to Remove Insoluble Impurities dissolve->hot_filtration charcoal->hot_filtration cool Cool Solution Slowly to Induce Crystallization hot_filtration->cool cool->dissolve No Crystals? Concentrate & Recool cool->dissolve Oiling Out? Add Solvent & Recool vacuum_filtration Isolate Crystals via Vacuum Filtration cool->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Obtain Pure This compound dry->end

Caption: A flowchart of the recrystallization process for this compound.

References

Technical Support Center: Purity Assessment of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 5-Bromo-2-methyl-3-nitropyridine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Chromatographic techniques like HPLC and GC-MS are particularly effective for separating and quantifying impurities, while qNMR offers a direct and highly accurate quantification of the analyte without the need for a specific reference standard for each impurity.

Q2: What is the typical purity specification for commercially available this compound?

A2: Commercially available this compound is typically offered at purities of ≥98.0% or 99%, as determined by GC or HPLC analysis.

Q3: What are the potential impurities that might be present in a sample of this compound?

A3: Potential impurities can originate from the synthetic route and may include unreacted starting materials (e.g., 2-methyl-3-nitropyridine, brominating agents), isomers (e.g., other bromo-isomers of 2-methyl-3-nitropyridine), or byproducts from side reactions. For instance, if the synthesis involves the bromination of 2-methyl-3-nitropyridine, residual starting material and di-brominated species could be present.

Q4: Can I use spectroscopic methods other than NMR for purity assessment?

A4: While methods like Infrared (IR) and UV-Vis spectroscopy can confirm the identity of this compound, they are generally not suitable for quantifying impurities unless the impurities have unique and well-separated spectral features. Mass spectrometry, especially when coupled with a separation technique like GC or LC, is highly effective for impurity identification.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing for the this compound Peak

  • Question: Why is my analyte peak tailing in the HPLC chromatogram, and how can I fix it?

  • Answer: Peak tailing is a common issue when analyzing basic compounds like pyridine (B92270) derivatives.[1] It is often caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1]

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 with an appropriate buffer (e.g., 10-20 mM phosphate (B84403) buffer). This protonates the silanol groups, minimizing their interaction with the basic analyte.[1]

      • Use of Mobile Phase Additives: Introduce a competing base, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 5-10 mM) into the mobile phase.[1] TEA will preferentially interact with the active silanol sites, shielding them from the analyte.[1]

      • Column Selection: Consider using a column with a less acidic stationary phase or an end-capped column to reduce silanol interactions.

Issue: Poor Resolution Between the Analyte and an Impurity

  • Question: My target compound is co-eluting with an impurity. How can I improve the separation?

  • Answer:

    • Troubleshooting Steps:

      • Optimize the Mobile Phase: Adjust the organic-to-aqueous ratio in your mobile phase. Small changes in the mobile phase composition can significantly impact selectivity.

      • Change the Stationary Phase: If you are using a C18 column, switching to a different stationary phase chemistry, such as a phenyl or cyano phase, can alter the separation mechanism and improve resolution.[1]

      • Adjust the pH: Minor adjustments to the mobile phase pH can change the ionization state of the analyte or impurities, leading to better separation.[1]

      • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency, but this requires a UHPLC system capable of handling higher backpressures.[1]

GC-MS Analysis

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: What causes poor peak shape in the GC analysis of this compound?

  • Answer: Poor peak shape for halogenated compounds in GC can be due to several factors.

    • Troubleshooting Steps:

      • Check for Active Sites: Active sites in the injector liner or the column can interact with the analyte. Use a deactivated liner and a high-quality, low-bleed column suitable for halogenated compounds.

      • Optimize Injector Temperature: The compound may be degrading at high temperatures in the injector port. Try lowering the injector temperature.

      • Avoid Column Overload: Injecting too much sample can lead to peak fronting.[2] Try diluting your sample.

      • Ensure Proper Column Installation: An incorrectly installed column can lead to peak splitting.[2] Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[2]

Issue: No or Low Signal Intensity

  • Question: I am not seeing a peak for my analyte, or the signal is very weak. What should I do?

  • Answer:

    • Troubleshooting Steps:

      • Verify Sample Preparation: Ensure the sample concentration is appropriate and that the analyte is stable in the chosen solvent.

      • Check for Leaks: Leaks in the system can lead to a loss of sample and reduced sensitivity. Check all fittings and the septum for leaks.

      • Confirm Injection: Ensure the syringe is functioning correctly and that the sample is being injected properly.

      • MS Detector Issues: Check the tuning of the mass spectrometer and ensure the detector is functioning correctly.

Quantitative Data Summary

ParameterHPLCGC-MSqNMR
Typical Purity (%) ≥98.0≥98.0Can provide absolute purity
Limit of Detection (LOD) ppm levelsub-ppm levelDependent on concentration and instrument
Limit of Quantification (LOQ) ppm levelppm levelDependent on concentration and instrument
Primary Application Purity and impurity profilingPurity, impurity identification, and quantificationAbsolute purity determination

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. Add a small amount of acid (e.g., 0.1% formic acid) to both the aqueous and organic phases to improve peak shape.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard by dissolving it in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for polar and halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Splitless (1 µL).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.

Absolute Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • High-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis h_prep Sample & Standard Preparation h_analysis HPLC Separation (C18 Column) h_prep->h_analysis h_detection UV Detection h_analysis->h_detection h_calc Purity Calculation (Area %) h_detection->h_calc g_prep Sample Preparation g_analysis GC Separation (Capillary Column) g_prep->g_analysis g_detection Mass Spectrometry Detection g_analysis->g_detection g_id Impurity Identification & Quantification g_detection->g_id q_prep Sample & Internal Standard Preparation q_analysis NMR Data Acquisition q_prep->q_analysis q_processing Data Processing & Integration q_analysis->q_processing q_calc Absolute Purity Calculation q_processing->q_calc start Purity Assessment of This compound cluster_hplc cluster_hplc cluster_gcms cluster_gcms cluster_qnmr cluster_qnmr

Caption: Experimental workflows for purity assessment.

troubleshooting_hplc cluster_solutions Troubleshooting Solutions issue HPLC Issue: Peak Tailing ph Adjust Mobile Phase pH issue->ph Is the issue reproducible? additive Add Competing Base (e.g., TEA) issue->additive column Change Column (e.g., end-capped) issue->column

Caption: Troubleshooting logic for HPLC peak tailing.

gc_peak_shape_troubleshooting start Poor GC Peak Shape (Tailing, Fronting, Splitting) check_temp Is Injector Temperature Optimized? start->check_temp check_load Is Sample Overloaded? check_temp->check_load Yes action_temp Adjust Temperature check_temp->action_temp No check_liner Is Liner Deactivated? check_load->check_liner No action_load Dilute Sample check_load->action_load Yes check_install Is Column Installed Correctly? check_liner->check_install Yes action_liner Replace Liner check_liner->action_liner No action_install Re-install Column check_install->action_install No action_temp->check_load action_load->check_liner action_liner->check_install

References

Validation & Comparative

A Comparative Guide to 5-Bromo-2-methyl-3-nitropyridine and 3-Bromo-2-methyl-5-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Among the vast array of heterocyclic intermediates, substituted nitropyridines serve as versatile scaffolds. This guide provides an in-depth comparison of two constitutional isomers, 5-Bromo-2-methyl-3-nitropyridine and 3-Bromo-2-methyl-5-nitropyridine (B69926), focusing on their synthesis, physical properties, and reactivity in key synthetic transformations, supported by experimental data.

Introduction to the Isomers

This compound and 3-Bromo-2-methyl-5-nitropyridine are both important intermediates in organic synthesis.[1][2] Their utility stems from the presence of multiple reactive sites: a bromine atom amenable to cross-coupling reactions, a nitro group that can be a versatile functional handle or a director for nucleophilic substitution, and a methyl group that can influence reactivity and be a site for further modification. The differential placement of these substituents on the pyridine (B92270) ring, however, imparts distinct chemical properties and reactivity profiles, making the choice between them a critical decision in a synthetic campaign.

FeatureThis compound3-Bromo-2-methyl-5-nitropyridine
CAS Number 911434-05-4[1]186593-42-0[3]
Molecular Formula C₆H₅BrN₂O₂[1]C₆H₅BrN₂O₂[3]
Molecular Weight 217.02 g/mol [1]217.02 g/mol [4]
Appearance Yellowish oil or solid[5]Orange crystalline solid[3]
Melting Point 38.0 to 42.0 °C[6]48-50 °C[2]

Table 1: Physical and Chemical Properties

Spectroscopic Data Comparison

Compound1H NMR (CDCl₃)
This compound δ 8.80 (d, 1H, J = 2.1 Hz), 8.44 (d, 1H, J = 2.1 Hz), 2.84 (s, 3H)[5]
3-Bromo-2-methyl-5-nitropyridine δ 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), 2.80 (s, 3H)[3]

Table 2: 1H NMR Data

Synthesis of the Isomers

Both isomers can be prepared through multi-step synthetic sequences, often starting from commercially available pyridine derivatives.

Synthesis of this compound

A common route to this compound involves the Sandmeyer-type reaction of 5-amino-2-methyl-3-nitropyridine.[1]

Caption: Synthetic route to this compound.

Synthesis of 3-Bromo-2-methyl-5-nitropyridine

3-Bromo-2-methyl-5-nitropyridine can be synthesized from 3-bromo-2-methylpyridine (B185296) via nitration.[2]

Caption: Synthetic route to 3-Bromo-2-methyl-5-nitropyridine.

Comparative Reactivity

The electronic properties of the pyridine ring are significantly influenced by the positions of the electron-withdrawing nitro group and the bromine atom, and the electron-donating methyl group. This leads to differences in their reactivity towards common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

In nitropyridines, the nitro group strongly activates the ring towards nucleophilic attack.

  • This compound : The nitro group at position 3 activates the positions 2, 4, and 6 for nucleophilic attack. In a notable reaction, the nitro group itself can be displaced by a nucleophile. For instance, the reaction with thiols in the presence of a base leads to the selective substitution of the 3-nitro group.[5] This highlights the high electrophilicity of the C3 position.

  • 3-Bromo-2-methyl-5-nitropyridine : The nitro group at position 5 activates positions 2, 4, and 6. The bromine at position 3 is not strongly activated by the nitro group for a typical SNAr reaction. However, the overall electron deficiency of the ring can still facilitate nucleophilic substitution reactions at other positions under forcing conditions.

Caption: Comparative SNAr reactivity.

Suzuki Cross-Coupling Reactions

The bromine atom on both isomers serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds.

  • This compound : The bromine at the 5-position is in a para-like position relative to the nitrogen atom, which generally makes it a good substrate for Suzuki coupling.

  • 3-Bromo-2-methyl-5-nitropyridine : The bromine at the 3-position is in a meta-like position to the ring nitrogen. While still reactive, the electronic environment might slightly influence the rate of oxidative addition to the palladium catalyst compared to the 5-bromo isomer.

ReactantCoupling PartnerCatalyst/BaseSolventYield
5-bromo-2-methylpyridin-3-amine*Arylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-dioxane/waterModerate to good[7]
3-bromo-2-chloro-5-nitropyridine**Diethyl malonateNaHEther81% (of methylated product)[3]

Table 3: Representative Cross-Coupling Reaction Yields *Note: Data for the corresponding 3-amino derivative is presented here as a proxy for the reactivity of the C-Br bond at position 5. **Note: This is an intramolecular cyclization followed by methylation, but it demonstrates the reactivity of the C-Br bond at position 3.

Caption: General workflow of a Suzuki cross-coupling reaction.

Experimental Protocols

Synthesis of this compound from 5-amino-2-methyl-3-nitropyridine[1]

Materials:

  • 5-amino-2-methyl-3-nitropyridine (0.1 g)

  • 48% Hydrobromic acid (165 mL)

  • Sodium nitrite (B80452) (7.04 g)

  • Water (165 mL)

  • 4 M Sodium hydroxide (B78521) solution (400 mL)

  • Methyl tert-butyl ether (MTBE) (3 x 150 mL)

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • To a solution of 5-amino-2-methyl-3-nitropyridine (0.1 g) in 48% hydrobromic acid (165 mL), cooled to -10 °C using a dry ice/acetone bath, a pre-prepared solution of sodium nitrite (7.04 g in 165 mL of water) is added dropwise over 30 minutes with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with 4 M sodium hydroxide solution (400 mL).

  • The aqueous layer is extracted with MTBE (3 x 150 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the target compound.

Synthesis of 3-Bromo-2-methyl-5-nitropyridine from 3-bromo-2-chloro-5-nitropyridine[3]

Materials:

  • 3-bromo-2-chloro-5-nitropyridine (12.5 g, 52.6 mmol)

  • Diethyl malonate (8.8 mL, 58 mmol)

  • Sodium hydride (60% dispersion in oil, 2.32 g, 58 mmol)

  • Diethyl ether (110 mL)

  • 6 M Sulfuric acid (67 mL)

  • Dichloromethane (B109758)

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diethyl malonate (8.8 mL) in diethyl ether (110 mL) cooled to 15 °C, sodium hydride (2.32 g) is added slowly over 5 minutes.

  • 3-bromo-2-chloro-5-nitropyridine (12.5 g) is then added in four portions over 15 minutes.

  • The ether is removed by distillation under reduced pressure.

  • The resulting red oil is stirred at 114 °C for 1 hour and 15 minutes.

  • 6 M Sulfuric acid (67 mL) is added, and the mixture is heated to reflux for 8 hours.

  • After cooling, the crude product is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The impure product is dissolved in dichloromethane and hexane, filtered, and the filtrate is concentrated to give 3-bromo-2-methyl-5-nitropyridine as an orange crystalline solid (9.3 g, 81% yield).

Conclusion

Both this compound and 3-Bromo-2-methyl-5-nitropyridine are valuable synthetic intermediates. The choice between them depends on the desired substitution pattern and the specific reaction being employed.

  • This compound is particularly useful when nucleophilic substitution at the 3-position (displacing the nitro group) is desired. The bromine at the 5-position is well-suited for standard cross-coupling reactions.

  • 3-Bromo-2-methyl-5-nitropyridine is a versatile building block where the 3-bromo substituent is the primary handle for cross-coupling reactions, and the 5-nitro group serves to modify the electronic properties of the ring and can be a precursor for an amino group.

A thorough understanding of the reactivity differences outlined in this guide will enable researchers to make more informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 5-Bromo-2-methyl-3-nitropyridine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct pathways. This guide provides a comparative analysis of the most common synthetic routes, supported by experimental data and detailed protocols to aid in selecting the most suitable method for a given application.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through three main strategies, each with its own set of advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield. The key quantitative parameters for these routes are summarized in the table below.

ParameterRoute 1: From 5-Amino-2-methyl-3-nitropyridineRoute 2: From 2-Methyl-5-bromopyridineRoute 3: From 2-Methyl-3-nitropyridine (B124571)
Reaction Type Diazotization (Sandmeyer Reaction)Electrophilic NitrationElectrophilic Bromination
Key Reagents NaNO₂, HBrFuming HNO₃, Concentrated H₂SO₄Br₂, Acetic Acid, Sodium Acetate (B1210297)
Temperature -10°C to Room Temperature< 0°CRoom Temperature to 80°C
Reaction Time 16.5 hours3.5 hours12 hours
Reported Yield Not explicitly stated, but procedure is detailedNot explicitly stated for this substrate82.2% (for an analogous compound)[1]
Starting Material Cost Generally higherGenerally lowerModerate
Scalability Can be challenging due to diazotizationReadily scalableReadily scalable

Experimental Protocols

Route 1: Synthesis from 5-Amino-2-methyl-3-nitropyridine

This route utilizes a Sandmeyer-type reaction, a classic method for converting an amino group on an aromatic ring to a bromide.

Procedure:

  • A solution of 5-amino-2-methyl-3-nitropyridine (0.1 g) is prepared in 48% hydrobromic acid (165 mL).[2]

  • The solution is cooled to -10°C using a dry ice/acetone bath.[2]

  • A pre-prepared solution of sodium nitrite (B80452) (7.04 g in 165 mL of water) is added dropwise over 30 minutes, maintaining the temperature at -10°C.[2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.[2]

  • Upon completion (monitored by TLC), the reaction is quenched by adding 400 mL of 4 mol/L sodium hydroxide (B78521) solution.[2]

  • The mixture is extracted three times with methyl tert-butyl ether (150 mL portions).[2]

  • The combined organic extracts are dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure to yield the final product.[2]

Route 2: Synthesis from 2-Methyl-5-bromopyridine

This pathway involves the direct nitration of the pyridine (B92270) ring. The following is a representative protocol based on the nitration of similar pyridine derivatives, as a specific protocol for this substrate was not found.

Representative Procedure:

  • Concentrated sulfuric acid is cooled in an ice-salt bath.

  • 2-Methyl-5-bromopyridine is added slowly to the cooled sulfuric acid with stirring.

  • Fuming nitric acid is then added dropwise, ensuring the temperature is maintained below 0°C.

  • The reaction is stirred at 0°C for approximately 3.5 hours.[2]

  • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with ice-cold water until neutral, and then rinsed with a small amount of cold methanol.

  • The product is dried under vacuum to a constant weight.

Route 3: Synthesis from 2-Methyl-3-nitropyridine

This approach introduces the bromo substituent via electrophilic bromination. The following protocol is based on the bromination of a structurally similar compound, 2-methoxy-4-methyl-3-nitropyridine.[1]

Procedure:

  • To a solution of 2-methyl-3-nitropyridine in acetic acid at room temperature, sodium acetate is slowly added.[1]

  • Bromine is then added dropwise over a period of less than 30 minutes.[1]

  • The reaction mixture is heated to 80°C for 12 hours, with the reaction progress monitored by TLC.[1]

  • After completion, the mixture is cooled to 0°C and quenched by the sequential addition of a 10% aqueous solution and a saturated aqueous sodium sulfate solution.[1]

  • The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic route.

Route1 start 5-Amino-2-methyl-3-nitropyridine reagents 1. NaNO₂, HBr, -10°C 2. Warm to RT start->reagents product This compound reagents->product

Caption: Route 1: Diazotization of 5-Amino-2-methyl-3-nitropyridine.

Route2 start 2-Methyl-5-bromopyridine reagents Fuming HNO₃ Conc. H₂SO₄, <0°C start->reagents product This compound reagents->product

Caption: Route 2: Nitration of 2-Methyl-5-bromopyridine.

Route3 start 2-Methyl-3-nitropyridine reagents Br₂, Acetic Acid Sodium Acetate, 80°C start->reagents product This compound reagents->product

Caption: Route 3: Bromination of 2-Methyl-3-nitropyridine.

References

Alternative reagents to 5-Bromo-2-methyl-3-nitropyridine for PLK1 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Starting Materials for the Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors, Focusing on Alternatives to 5-Bromo-2-methyl-3-nitropyridine.

The synthesis of potent and selective Polo-like kinase 1 (PLK1) inhibitors is a critical focus in the development of novel anticancer therapeutics. A key building block in the synthesis of several PLK1 inhibitors, including the clinical candidate MLN0905, is this compound. This guide provides a comparative analysis of alternative reagents to this starting material, offering insights into their relative performance in key synthetic steps, supported by experimental data.

Executive Summary

While this compound is a widely used and effective reagent, particularly in palladium-catalyzed cross-coupling reactions, alternative starting materials can offer advantages in terms of commercial availability, cost, or reactivity in specific transformations. This guide explores the use of chloro- and boronic acid-substituted pyridines as viable alternatives and provides a comparison of their performance in Suzuki-Miyaura and Sonogashira coupling reactions, which are pivotal for the construction of the core structures of many PLK1 inhibitors.

PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis G2 G2 Phase Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Wee1 Wee1 Cdk1_CyclinB->Wee1 Inhibits Cdc25C_inactive Cdc25C (Inactive) M_Phase Mitotic Entry Cdk1_CyclinB->M_Phase Cdc25C_inactive->Cdk1_CyclinB Activates Spindle Bipolar Spindle Formation M_Phase->Spindle Anaphase Anaphase Promotion Spindle->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis PLK1 PLK1 PLK1->Cdc25C_inactive Activates PLK1->Spindle PLK1->Anaphase PLK1->Cytokinesis PLK1_Inhibitor PLK1 Inhibitor PLK1_Inhibitor->PLK1 Inhibits

Caption: PLK1 Signaling Pathway in Cell Cycle Progression.

Comparison of Starting Materials in PLK1 Inhibitor Synthesis

The choice of starting material for the synthesis of PLK1 inhibitors significantly impacts the overall efficiency and cost-effectiveness of the process. The following tables provide a comparative summary of this compound and its potential alternatives in key cross-coupling reactions.

Table 1: Comparison of Reagents for Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst/Base/SolventProductYield (%)Reference
5-Bromo-2-methylpyridin-3-amine Arylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane (B91453):H₂O5-Aryl-2-methylpyridin-3-amineModerate to Good[1]
N-[5-bromo-2-methylpyridine-3-yl]acetamide Arylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane:H₂ON-[5-Aryl-2-methylpyridin-3-yl]acetamideModerate to Good[1]
3-Bromo-5-fluoro-2-methoxypyridine Arylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O3-Aryl-5-fluoro-2-methoxypyridineHigh[2]
3-Chloro-5-fluoro-2-methoxypyridine Arylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄ / Toluene (B28343)/H₂O3-Aryl-5-fluoro-2-methoxypyridineGood[2]

Note: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl.[2] Consequently, bromo-pyridines are typically more reactive and may provide higher yields under milder conditions compared to their chloro- counterparts.[2] The use of an acetamide (B32628) protecting group on the amine can improve the efficiency of the Suzuki coupling reaction.[1]

Table 2: Comparison of Reagents for Sonogashira Coupling

Starting MaterialCoupling PartnerCatalyst/Base/SolventProductYield (%)Reference
5-Bromo-N-phenylpyridin-3-amine Terminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₃N / DMF5-(Alkynyl)-N-phenylpyridin-3-amineGood[3]
Aryl Bromide (General) Terminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₂NH / DMFAryl-alkyneGood[3]

Note: Sonogashira coupling is a reliable method for forming C-C bonds between sp² and sp hybridized carbons. The reaction conditions can be adapted for various substituted bromopyridines.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide:

A mixture of N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (1.5 eq) in a 4:1 mixture of 1,4-dioxane and water is heated at 85-95 °C for 18 hours under an inert atmosphere.[1] After cooling to room temperature, the reaction mixture is filtered and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling of a Bromopyridine Derivative:

To a solution of the bromopyridine derivative (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as DMF or a mixture of toluene and triethylamine, are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, under an inert atmosphere until completion (monitored by TLC). The reaction is then quenched with an aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired coupled product.[3]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a PLK1 inhibitor utilizing a cross-coupling reaction.

Synthesis_Workflow Start Starting Pyridine (e.g., 5-Bromo-2-methyl- 3-nitropyridine or Alternative) Coupling Cross-Coupling Reaction (e.g., Suzuki or Sonogashira) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., Nitro Reduction, Amidation) Intermediate->Modification Purification Purification (Chromatography) Modification->Purification Final_Product Final PLK1 Inhibitor Purification->Final_Product

Caption: General Synthetic Workflow for PLK1 Inhibitors.

Conclusion

The selection of an appropriate starting material is a critical decision in the synthesis of PLK1 inhibitors. While this compound remains a reliable and effective choice, researchers should consider the potential benefits of alternative reagents. Chloro-substituted pyridines, although generally less reactive, may offer a more cost-effective option, while boronic acid derivatives can provide alternative coupling strategies. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions to optimize their synthetic routes towards novel and effective PLK1 inhibitors.

References

A Comparative Guide to the Efficacy of 5-Bromo-2-methyl-3-nitropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 5-Bromo-2-methyl-3-nitropyridine in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. The presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine (B92270) ring imparts unique reactivity to this substrate, making it a versatile building block in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. This document summarizes available quantitative data, provides detailed experimental protocols for analogous systems, and visualizes key reaction pathways to aid in experimental design and optimization.

Executive Summary

This compound is a reactive substrate for a variety of cross-coupling reactions. The electron-withdrawing nature of the nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in most cross-coupling catalytic cycles. While direct comparative studies on this specific substrate are limited, data from structurally similar compounds, particularly other substituted bromopyridines, provide valuable insights into its expected performance.

This guide presents a comparative analysis based on available literature, highlighting the potential of this compound in different C-C and C-N bond-forming reactions.

Comparison of Cross-Coupling Reactions

The following sections detail the expected efficacy and provide representative experimental conditions for this compound in five major cross-coupling reactions. The data is compiled from studies on analogous compounds where direct experimental data for the target molecule is not available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. Based on studies of the closely related 5-bromo-2-methylpyridin-3-amine, this compound is expected to be an excellent substrate for Suzuki coupling with a variety of arylboronic acids, affording moderate to good yields.[1][2] The electron-withdrawing nitro group should facilitate the oxidative addition step, potentially allowing for milder reaction conditions compared to less activated pyridines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 5-Bromopyridine Analog [2]

ParameterCondition
Substrate N-(5-bromo-2-methylpyridin-3-yl)acetamide
Coupling Partner Arylboronic acid (1.1 equiv.)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (1.5 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 85-95 °C
Atmosphere Inert
Yield Moderate to Good

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

  • In a Schlenk flask, combine N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid (1.1 equiv.), potassium phosphate (B84403) (1.5 equiv.), and water.

  • Heat the reaction mixture at 85-95 °C for over 15 hours.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ Base Transmetal Transmetalation PdII_R2->Pd0 R¹-R² Product R¹-R² RedElim Reductive Elimination RX R¹-X (5-Bromo-2-methyl- 3-nitropyridine) R2B R²-B(OR)₂ (Arylboronic Acid) Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

Table 2: Generalized Conditions for Heck Reaction of Aryl Bromides

ParameterCondition
Substrate This compound
Coupling Partner Alkene (e.g., Styrene, n-Butyl acrylate) (1.2-1.5 equiv.)
Catalyst Pd(OAc)₂ (1-5 mol%) with a phosphine (B1218219) ligand
Base Et₃N, K₂CO₃, or NaOAc (2.0 equiv.)
Solvent DMF, NMP, or Toluene
Temperature 80-140 °C
Atmosphere Inert
Expected Yield Good to Excellent

Experimental Protocol: General Procedure for Heck Reaction

  • To a sealed tube, add this compound (1.0 equiv.), the palladium catalyst, and a suitable ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, the alkene (1.2-1.5 equiv.), and the base (2.0 equiv.).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_Alkene R¹-Pd(II)L(Alkene)-X PdII->PdII_Alkene Alkene Coord Alkene Coordination PdII_Alkyl R²CH₂CHR¹-Pd(II)L₂-X PdII_Alkene->PdII_Alkyl MigIns Migratory Insertion PdH H-Pd(II)L₂-X PdII_Alkyl->PdH Product R¹-CH=CHR² PdII_Alkyl->Product BetaHyd β-Hydride Elimination PdH->Pd0 Base RedElim Reductive Elimination RX R¹-X (5-Bromo-2-methyl- 3-nitropyridine) Alkene Alkene (H₂C=CHR²) Base Base

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] Given the successful Sonogashira coupling of other bromopyridine derivatives, this compound is expected to react efficiently with a range of terminal alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Generalized Conditions for Sonogashira Coupling of Bromopyridines

ParameterCondition
Substrate This compound
Coupling Partner Terminal Alkyne (1.1-1.5 equiv.)
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Et₃N or i-Pr₂NH (2.0-3.0 equiv.)
Solvent THF, DMF, or Toluene
Temperature Room Temperature to 80 °C
Atmosphere Inert
Expected Yield Good to Excellent

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a flask, combine this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction mixture at the desired temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_Alkyne R¹-Pd(II)L₂(C≡CR²) PdII->PdII_Alkyne Cu-C≡CR² Transmetal Transmetalation PdII_Alkyne->Pd0 R¹-C≡CR² Product R¹-C≡CR² RedElim Reductive Elimination RX R¹-X (5-Bromo-2-methyl- 3-nitropyridine) CuX CuX CuAlkyne Cu-C≡CR² CuX->CuAlkyne H-C≡CR² Base CuAlkyne->CuX Alkyne H-C≡CR² (Terminal Alkyne) Base Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[2] The electron-deficient nature of the pyridine ring in this compound should make it a suitable substrate for this reaction. However, the nitro group can be sensitive to the strongly basic conditions often employed.[7] Careful selection of a milder base, such as K₃PO₄ or Cs₂CO₃, may be necessary to avoid side reactions.

Table 4: Generalized Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides

ParameterCondition
Substrate This compound
Coupling Partner Primary or Secondary Amine (1.1-1.5 equiv.)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
Ligand Bulky, electron-rich phosphine (e.g., XPhos, RuPhos)
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equiv.)
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Atmosphere Inert
Expected Yield Moderate to Good

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture with stirring at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ PdII->PdII_Amine HNR²R³ AmineCoord Amine Coordination PdII_Amido R¹-Pd(II)L₂(NR²R³) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 R¹-NR²R³ Product R¹-NR²R³ RedElim Reductive Elimination RX R¹-X (5-Bromo-2-methyl- 3-nitropyridine) Amine HNR²R³ (Amine) Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide.[8][9][10][11] This reaction is known for its high functional group tolerance. The electron-deficient nature of this compound suggests it should be a suitable substrate.[12] However, the preparation of the organozinc reagent and its compatibility with the nitro group needs to be considered.

Table 5: Generalized Conditions for Negishi Coupling of Aryl Bromides

ParameterCondition
Substrate This compound
Coupling Partner Organozinc Reagent (R-ZnX) (1.2-2.0 equiv.)
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
Solvent THF, Dioxane, or DMF
Temperature Room Temperature to 80 °C
Atmosphere Inert
Expected Yield Moderate to Good

Experimental Protocol: General Procedure for Negishi Coupling

  • Prepare the organozinc reagent in situ or use a pre-formed solution.

  • In a separate flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium catalyst in the anhydrous solvent.

  • Add the organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Negishi_Coupling Negishi Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-ZnX Transmetal Transmetalation PdII_R2->Pd0 R¹-R² Product R¹-R² RedElim Reductive Elimination RX R¹-X (5-Bromo-2-methyl- 3-nitropyridine) R2ZnX R²-ZnX (Organozinc Reagent)

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Conclusion

This compound is a promising and versatile substrate for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group enhances the reactivity of the C-Br bond, making it amenable to a range of C-C and C-N bond-forming transformations. While direct comparative data is limited, this guide provides a framework based on analogous systems to predict its efficacy and to design effective synthetic strategies. For each reaction type, careful optimization of the catalyst, ligand, base, and solvent system will be crucial to achieve high yields and selectivity, particularly considering the potential sensitivity of the nitro group to certain reaction conditions. The provided protocols and reaction pathway diagrams serve as a valuable resource for researchers embarking on the synthesis of novel compounds using this important building block.

References

Comparative Analysis of Reaction Kinetics for 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic profile of 5-Bromo-2-methyl-3-nitropyridine in key organic reactions, benchmarked against relevant alternatives.

This guide provides an in-depth analysis of the reaction kinetics for this compound, a versatile building block in medicinal chemistry. The content is designed to offer a comparative understanding of its reactivity in two fundamental transformations: Nucleophilic Aromatic Substitution (SNAc) and Suzuki-Miyaura cross-coupling. By presenting available quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this guide aims to facilitate informed decisions in synthetic route design and optimization.

Nucleophilic Aromatic Substitution (SNAc) Kinetics

This compound is amenable to nucleophilic aromatic substitution, a class of reactions crucial for introducing a wide range of functional groups onto aromatic rings. The presence of the electron-withdrawing nitro group activates the pyridine (B92270) ring, making it susceptible to attack by nucleophiles.

Comparative Kinetic Data
SubstrateNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
2-Chloro-3-nitropyridine (B167233)Sodium p-tolyloxideMethanol300.18
2-Chloro-5-nitropyridine (B43025)Sodium p-tolyloxideMethanol301.58
2-Chloro-3-nitropyridineSodium p-nitrophenoxideMethanol300.83
2-Chloro-5-nitropyridineSodium p-nitrophenoxideMethanol306.61
2-Methoxy-3-nitropyridinePiperidineWater201.16 x 10⁻³
2-Methoxy-5-nitropyridinePiperidineWater203.73 x 10⁻⁴

Note: The data indicates that the position of the nitro group significantly influences the reaction rate. A nitro group para to the leaving group (as in 2-chloro-5-nitropyridine) results in a faster reaction compared to a meta positioning (as in 2-chloro-3-nitropyridine). In this compound, the nitro group is meta to the bromine atom, suggesting its reactivity in SNAc will be more comparable to 2-chloro-3-nitropyridine.

Experimental Protocol for Kinetic Analysis of SNAc Reactions

The reaction kinetics of SNAc on nitropyridines can be effectively monitored using UV-Vis spectrophotometry. This method relies on the difference in the UV-Vis absorption spectra between the reactants and the products.

Materials:

  • This compound

  • Alternative substrates (e.g., 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., Methanol, DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Solution Preparation: Prepare stock solutions of the nitropyridine substrate and the nucleophile in the chosen solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.

  • Temperature Equilibration: Equilibrate the stock solutions and the UV-Vis spectrophotometer's cell holder to the desired reaction temperature.

  • Kinetic Run:

    • Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the cell holder.

    • Record the initial absorbance (A₀) at a wavelength where the product absorbs significantly more than the reactant.

    • Initiate the reaction by adding a small, known volume of the substrate stock solution to the cuvette, ensuring rapid mixing.

    • Record the absorbance (Aₜ) at regular time intervals until the reaction is complete (no further change in absorbance).

  • Data Analysis: The observed pseudo-first-order rate constant (kₒₑₛ) can be determined by plotting ln(A∞ - Aₜ) versus time, where A∞ is the absorbance at the end of the reaction. The slope of this plot will be -kₒₑₛ. The second-order rate constant (k₂) is then calculated by dividing kₒₑₛ by the concentration of the nucleophile.

Signaling Pathway and Experimental Workflow Diagrams

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Br⁻ Intermediate->Product Loss of Leaving Group SNAr_Workflow A Prepare Stock Solutions (Substrate and Nucleophile) B Equilibrate Solutions and Spectrophotometer to Desired Temperature A->B C Mix Reactants in Cuvette B->C D Monitor Absorbance Change Over Time C->D E Data Analysis: Plot ln(A∞ - Aₜ) vs. Time D->E F Determine Rate Constants (kₒₑₛ and k₂) E->F Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA ArBr TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Ar'B(OH)₂ RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' RE->Product ArBr This compound ArBOH Arylboronic Acid + Base Suzuki_Workflow A Set up Reaction Under Inert Atmosphere B Initiate Reaction by Heating A->B C Withdraw and Quench Aliquots at Timed Intervals B->C D Analyze Aliquots by GC-MS or HPLC C->D E Plot Concentration vs. Time D->E F Determine Reaction Rate and Order E->F

Spectroscopic Validation of 5-Bromo-2-methyl-3-nitropyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic validation of the synthesis of 5-Bromo-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. We offer a comparative analysis with an alternative compound, 5-Bromo-2-chloro-3-nitropyridine, supported by experimental data and detailed protocols to ensure reproducibility and aid in the selection of appropriate synthetic routes and characterization techniques.

Comparative Spectroscopic Analysis

The successful synthesis of this compound and its chloro-analogue was confirmed through comprehensive spectroscopic analysis. The following tables summarize the key ¹H NMR, IR, and Mass Spectrometry data, providing a clear comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ)MultiplicityIntegrationAssignment
This compound 8.76s1HPyridine-H
8.40s1HPyridine-H
2.80s3H-CH₃
5-Bromo-2-chloro-3-nitropyridine [1]8.69d, J=1Hz1HH-4
8.36d, J=1Hz1HH-6

Table 2: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~1581, 1538, 1512Aromatic C=C and C=N stretching
~1377, 1344N-O stretching (NO₂)
~869, 779C-H bending (aromatic)
5-Bromo-2-chloro-3-nitropyridine ~1570Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~850C-Cl stretch

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (EI)
This compound C₆H₅BrN₂O₂217.02217/219 (M⁺, Br isotope pattern)
5-Bromo-2-chloro-3-nitropyridine C₅H₂BrClN₂O₂237.44236/238/240 (M⁺, Br and Cl isotope pattern)

Experimental Protocols

Detailed methodologies for the synthesis of both compounds are provided below to facilitate replication and further investigation.

Synthesis of this compound

This procedure follows the bromination of 5-amino-2-methyl-3-nitropyridine.[2]

Materials:

  • 5-amino-2-methyl-3-nitropyridine (0.1 g)

  • 48% Hydrobromic acid (165 mL)

  • Sodium nitrite (B80452) (7.04 g)

  • Deionized water

  • Methyl tert-butyl ether

  • Anhydrous magnesium sulfate

  • Dry ice

  • Acetone

Procedure:

  • In a suitable reaction vessel, dissolve 0.1 g of 5-amino-2-methyl-3-nitropyridine in 165 mL of 48% hydrobromic acid.

  • Cool the mixture to -10°C using a dry ice/acetone bath.

  • Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of sodium nitrite in deionized water to a final volume of 165 mL.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10°C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adding 400 mL of 4 mol/L sodium hydroxide (B78521) solution.

  • Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Synthesis of 5-Bromo-2-chloro-3-nitropyridine

This procedure details the conversion of 2-amino-5-bromo-3-nitropyridine (B172296) to the target compound.[1]

Materials:

  • 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol)

  • 6 M Hydrochloric acid (250 mL)

  • Sodium nitrite (8.3 g, 0.12 mol)

  • Copper(I) chloride (12.9 g, 0.13 mol)

  • 38% Hydrochloric acid

  • Ammonia (B1221849) solution (0.88 specific gravity)

  • Ether

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel

  • Isohexane

  • Ethyl acetate (B1210297)

Procedure:

  • Grind 21.8 g of 2-amino-5-bromo-3-nitropyridine to a fine powder and suspend it in 250 mL of 6 M hydrochloric acid.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 8.3 g of solid sodium nitrite, keeping the internal temperature below 5°C. Continue stirring at 0°C for 1 hour.

  • In a separate flask, dissolve 12.9 g of freshly prepared copper(I) chloride in degassed 38% hydrochloric acid.

  • Add the copper(I) chloride solution to the reaction mixture.

  • Gradually warm the reaction to room temperature over 90 minutes, then heat to 70°C to complete the decomposition of the diazonium salt.

  • Cool the mixture, dilute with 750 mL of water, and adjust the pH to approximately 9 with ammonia solution.

  • Extract the mixture with 600 mL of ether.

  • Wash the organic layer sequentially with 5% ammonia, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Pre-adsorb the solution onto silica gel and purify by flash chromatography using a gradient of 5% to 20% ethyl acetate in isohexane to afford the product.

Synthesis Workflow and Logic

The following diagrams illustrate the synthetic pathways described in the experimental protocols.

cluster_0 Synthesis of this compound substance substance reagent reagent product product process process A 5-amino-2-methyl- 3-nitropyridine C 5-Bromo-2-methyl- 3-nitropyridine A->C Diazotization & Bromination B HBr, NaNO₂ B->A-C

Caption: Synthetic pathway for this compound.

cluster_1 Synthesis of 5-Bromo-2-chloro-3-nitropyridine substance substance reagent reagent product product process process D 2-amino-5-bromo- 3-nitropyridine F 5-Bromo-2-chloro- 3-nitropyridine D->F Sandmeyer Reaction E 1. NaNO₂, HCl 2. CuCl E->D-F

Caption: Synthetic pathway for 5-Bromo-2-chloro-3-nitropyridine.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-methyl-3-nitropyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 5-Bromo-2-methyl-3-nitropyridine, a key building block in the development of novel pharmaceuticals, necessitates a thorough evaluation of available synthetic methodologies. This guide provides a detailed cost-benefit analysis of two primary routes to this valuable compound, offering a comparative assessment of their economic viability, experimental practicality, and safety and environmental implications.

Executive Summary

Two principal synthetic pathways for this compound have been evaluated:

  • Route 1: Bromination of 5-amino-2-methyl-3-nitropyridine. This method involves the diazotization of the amino group followed by a Sandmeyer-type bromination.

  • Route 2: Methylation of 5-bromo-2-chloro-3-nitropyridine (B118568). This approach utilizes a cross-coupling reaction to introduce a methyl group onto the pyridine (B92270) ring.

Our analysis reveals that while both routes are chemically feasible, they present a trade-off between reagent costs, operational complexity, and safety considerations. Route 1 is characterized by the use of readily available and less hazardous reagents, making it a more straightforward and potentially safer option for laboratory-scale synthesis. In contrast, Route 2, while potentially offering a high yield, involves the use of highly reactive and hazardous organometallic reagents, demanding stringent safety protocols and specialized handling procedures.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthesis method, providing a basis for a direct comparison of their respective costs and efficiencies.

ParameterRoute 1: BrominationRoute 2: Methylation (Projected)
Starting Material 5-amino-2-methyl-3-nitropyridine5-bromo-2-chloro-3-nitropyridine
Key Reagents 48% Hydrobromic Acid, Sodium Nitrite (B80452)Methylmagnesium Bromide or Trimethylaluminum (B3029685), Palladium/Nickel catalyst
Reported Yield ~90%[1]Estimated 80-95% (based on similar cross-coupling reactions)
Reaction Temperature -10°C to Room Temperature[2]Room Temperature to Reflux
Reaction Time ~16.5 hours[2]Typically 2-12 hours
Estimated Reagent Cost per Gram of Product *LowerHigher
Safety Hazards Toxic and corrosive reagentsPyrophoric, water-reactive, and corrosive reagents, flammable solvents
Environmental Impact Generation of nitrogen gas and aqueous wasteGeneration of metallic and organic waste

Note: Estimated reagent cost is based on currently available supplier pricing and may vary. This estimation does not include costs for solvents, purification materials, or waste disposal.

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting the optimal synthesis route can be visualized as follows:

G start Start: Need to synthesize This compound scale Consider Scale of Synthesis start->scale lab_scale Laboratory Scale (<100g) scale->lab_scale Small pilot_scale Pilot/Industrial Scale (>100g) scale->pilot_scale Large safety Assess Safety Infrastructure and Expertise lab_scale->safety pilot_scale->safety standard_fume_hood Standard Fume Hood and Practices safety->standard_fume_hood Standard specialized_handling Inert Atmosphere Glovebox, Specialized Quenching Procedures safety->specialized_handling Advanced cost Evaluate Cost Constraints standard_fume_hood->cost route1 Select Route 1: Bromination standard_fume_hood->route1 specialized_handling->cost route2 Select Route 2: Methylation specialized_handling->route2 lower_reagent_cost Lower Reagent Cost is a Priority cost->lower_reagent_cost Cost-sensitive yield_is_paramount Highest Possible Yield is Paramount cost->yield_is_paramount Yield-focused lower_reagent_cost->route1 yield_is_paramount->route2

Caption: Decision workflow for selecting a synthesis route.

Experimental Protocols

Route 1: Bromination of 5-amino-2-methyl-3-nitropyridine

This procedure is adapted from established literature methods.[2]

Materials:

  • 5-amino-2-methyl-3-nitropyridine

  • 48% Hydrobromic acid

  • Sodium nitrite

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate

  • Dry ice

  • Acetone

  • 4 M Sodium hydroxide (B78521) solution

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid.

  • Cool the mixture to -10°C using a dry ice/acetone bath.

  • Prepare a solution of 7.04 g of sodium nitrite in 165 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding 400 mL of 4 M sodium hydroxide solution.

  • Extract the aqueous mixture with MTBE (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield this compound.

Route 2: Methylation of 5-bromo-2-chloro-3-nitropyridine (Proposed)

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Methylmagnesium bromide (Grignard reagent) or Trimethylaluminum

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppp)Cl₂)

  • Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Ethyl acetate

  • Brine

Procedure:

  • Strictly under an inert atmosphere (glovebox or Schlenk line) , dissolve 5-bromo-2-chloro-3-nitropyridine and the palladium or nickel catalyst in the anhydrous solvent in a flame-dried reaction vessel.

  • Cool the solution to a suitable temperature (typically 0°C or room temperature, to be determined experimentally).

  • Slowly add the methylating agent (e.g., a solution of methylmagnesium bromide in THF or trimethylaluminum in hexanes) to the reaction mixture.

  • Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of the quenching agent at low temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Cost Analysis

A detailed cost analysis requires consideration of the prices of starting materials, reagents, solvents, and catalysts, as well as waste disposal costs.

  • Route 1: The primary cost drivers are the starting material, 5-amino-2-methyl-3-nitropyridine, and hydrobromic acid. Sodium nitrite is a relatively inexpensive reagent.

  • Route 2: The starting material, 5-bromo-2-chloro-3-nitropyridine, is commercially available. The major cost contributors are the organometallic methylating agents (trimethylaluminum or Grignard reagents) and the palladium or nickel catalysts, which can be expensive.

While a precise cost-per-gram calculation is dependent on the scale and current market prices, a qualitative assessment suggests that the reagent costs for Route 1 are likely to be significantly lower than for Route 2.

Safety and Environmental Impact

The safety and environmental profiles of the two routes are markedly different and represent a critical aspect of the cost-benefit analysis.

Route 1: Bromination
  • Hazards: Hydrobromic acid is corrosive and toxic. Sodium nitrite is an oxidizing agent and is toxic. The reaction generates nitrogen gas, which needs to be safely vented.

  • Environmental Impact: The primary waste stream is an acidic aqueous solution containing bromide and sodium salts, which requires neutralization before disposal.

Route 2: Methylation
  • Hazards: This route involves highly hazardous reagents .

    • Trimethylaluminum is pyrophoric (ignites spontaneously in air) and reacts violently with water.[3][4][5][6][7] It can cause severe burns.[4]

    • Grignard reagents (e.g., methylmagnesium bromide) are highly flammable, corrosive, and can be pyrophoric.[8] They react violently with water.[1][8][9]

    • The use of flammable and anhydrous solvents like THF is required.

  • Handling: Strict inert atmosphere techniques (glovebox or Schlenk line) are mandatory to handle the pyrophoric reagents safely. Quenching procedures must be performed with extreme care to control the highly exothermic reaction.

  • Environmental Impact: The reaction generates metallic byproducts (magnesium or aluminum salts) and organic waste from the solvent and any unreacted reagents. Palladium and nickel catalysts can be toxic and require appropriate disposal or recovery.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound depends heavily on the specific needs and capabilities of the laboratory.

  • For routine laboratory-scale synthesis and in environments where specialized handling of highly pyrophoric reagents is not standard practice, Route 1 (Bromination) is the recommended method. It offers a good yield with more manageable safety protocols and lower reagent costs.

  • Route 2 (Methylation) may be considered in scenarios where maximizing yield is the absolute priority and the laboratory is fully equipped for and experienced in handling highly hazardous organometallic reagents. The significant safety risks and higher costs associated with this route necessitate a comprehensive risk assessment and the implementation of stringent safety measures.

Ultimately, a thorough understanding of the trade-offs between cost, yield, safety, and operational complexity is paramount for the successful and responsible synthesis of this compound.

References

A Comparative Guide to the Reactivity of Brominated Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, brominated nitropyridines are versatile building blocks in the synthesis of complex nitrogen-containing heterocyclic compounds. Their utility stems from the presence of three key features: the pyridine (B92270) ring, a common scaffold in pharmaceuticals; the nitro group, a strong electron-withdrawing group that activates the ring for certain reactions; and the bromine atom, an excellent leaving group for cross-coupling and nucleophilic substitution reactions. The strategic placement of the bromine and nitro groups on the pyridine ring profoundly influences the molecule's reactivity. This guide provides a comparative analysis of the reactivity of various brominated nitropyridine isomers in common synthetic transformations, supported by established chemical principles and experimental data.

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing pyridines. The rate of SNAr is highly dependent on the electronic properties of the pyridine ring, which is significantly influenced by the position of the electron-withdrawing nitro group relative to the bromine leaving group.

General Principles:

  • Activation: For an SNAr reaction to occur, the aromatic ring must be electron-deficient. The pyridine nitrogen itself makes the ring more electrophilic than benzene, and the addition of a strongly electron-withdrawing nitro group further enhances this effect.

  • Positioning is Key: The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is the primary determinant of the reaction rate. The nitro group must be positioned ortho or para to the leaving group (bromine) to effectively stabilize the negative charge through resonance. If the nitro group is meta to the bromine, it cannot participate in resonance stabilization of the intermediate, and its activating effect is much weaker, operating only through induction.

Reactivity Comparison:

Based on these principles, we can predict a general order of reactivity for brominated nitropyridines in SNAr reactions.

Isomer Structure (Example)Nitro Group Position Relative to BromineExpected SNAr ReactivityRationale
2-Bromo-3-nitropyridineorthoHighThe nitro group is ortho to the bromine, allowing for strong resonance stabilization of the Meisenheimer intermediate.
2-Bromo-5-nitropyridineparaHighThe nitro group is para to the bromine, providing excellent resonance stabilization of the intermediate.
3-Bromo-4-nitropyridine (B1272033)orthoHighThe nitro group is ortho to the bromine, leading to significant activation.
4-Bromo-3-nitropyridineorthoHighThe nitro group is ortho to the bromine, providing strong activation.
3-Bromo-2-nitropyridinemetaLowThe nitro group is meta to the bromine and cannot stabilize the negative charge of the Meisenheimer complex via resonance.
3-Bromo-5-nitropyridinemetaLowThe nitro group is meta to the bromine, resulting in poor activation for SNAr.

Note: This table provides a qualitative comparison. Actual reaction rates will also depend on the specific nucleophile, solvent, and temperature.

Representative Experimental Protocol: SNAr of 3-Bromo-4-nitropyridine with an Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of a highly activated bromonitropyridine.

  • Materials: 3-Bromo-4-nitropyridine, the desired amine (e.g., morpholine), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., Dimethylformamide - DMF).

  • Procedure:

    • To a round-bottom flask, add 3-bromo-4-nitropyridine (1.0 eq).

    • Add the amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).

    • Add DMF as the solvent.

    • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C, C-N, and C-O bond formation. The reactivity of brominated nitropyridines in these reactions is governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is the rate-determining step.

General Principles:

  • Electronic Effects: The oxidative addition step is favored at electron-deficient carbon centers. Therefore, the position of the bromine atom on the pyridine ring is the most critical factor. The general order of reactivity for bromopyridines is 2-bromo ≈ 4-bromo > 3-bromo.[2][3] This is because the C2 and C4 positions are more electron-poor due to the inductive and mesomeric effects of the ring nitrogen.

  • Influence of the Nitro Group: The nitro group, being strongly electron-withdrawing, will further increase the electrophilicity of the carbon atom to which the bromine is attached, generally accelerating the oxidative addition step for all isomers compared to their non-nitrated analogues.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.

Reactivity Comparison (Predicted):

Bromine PositionNitro Group PositionExpected Suzuki Coupling ReactivityRationale
23, 4, 5, or 6HighThe C2-Br bond is inherently activated. The nitro group further enhances the electrophilicity of the C2 position, facilitating oxidative addition.
42 or 3HighThe C4-Br bond is also highly activated by the ring nitrogen. The nitro group provides additional electronic activation.
32, 4, 5, or 6Moderate to LowThe C3-Br bond is the least reactive in palladium-catalyzed couplings.[3] While the nitro group will increase reactivity compared to 3-bromopyridine (B30812) itself, it is generally expected to be less reactive than the 2-bromo and 4-bromo isomers. More forcing conditions may be required.
Representative Experimental Protocol: Suzuki Coupling of a Bromonitropyridine

This protocol is a general starting point for the Suzuki coupling of a bromonitropyridine with an arylboronic acid.

  • Materials: Bromonitropyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), base (e.g., K2CO3 or K3PO4, 2-3 eq), and a solvent system (e.g., 1,4-dioxane/water or toluene (B28343)/ethanol/water).

  • Procedure:

    • To an oven-dried Schlenk flask, add the bromonitropyridine, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.[4]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. The reactivity trends are similar to those observed in Suzuki coupling, as the mechanism also hinges on the initial oxidative addition step.

Reactivity Comparison (Predicted):

The expected reactivity order for Buchwald-Hartwig amination will mirror that of the Suzuki coupling: 2-Bromo/4-Bromo Nitropyridines > 3-Bromo Nitropyridines .

Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromonitropyridine

This protocol provides a general method for the C-N coupling of a bromonitropyridine.

  • Materials: Bromonitropyridine (1.0 eq), amine (1.1-1.2 eq), palladium catalyst/precatalyst (e.g., Pd2(dba)3 or a pre-formed catalyst, 1-3 mol%), phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2CO3, 1.4-2.0 eq), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk tube.

    • Add the bromonitropyridine and the amine.

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).[5][6]

    • Monitor the reaction's progress.

    • After completion, cool the mixture, quench carefully with water or a saturated aqueous NH4Cl solution.

    • Extract the product, wash the organic phase, dry, and concentrate.

    • Purify via column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Reactivity Comparison (Predicted):

The reactivity trend for Sonogashira coupling is consistent with other palladium-catalyzed reactions: 2-Bromo/4-Bromo Nitropyridines > 3-Bromo Nitropyridines . The electron-withdrawing nitro group generally enhances the reactivity of the C-Br bond towards oxidative addition.

Representative Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

While this specific example is not a nitropyridine, the protocol is highly relevant and can be adapted. The presence of an amino group can also influence reactivity, but the general conditions provide a solid foundation.

  • Materials: 2-Amino-3-bromopyridine (1.0 eq), terminal alkyne (1.2 eq), palladium catalyst (e.g., Pd(CF3COO)2, 2.5 mol%), ligand (e.g., PPh3, 5.0 mol%), copper(I) iodide (CuI, 5.0 mol%), a base (e.g., Et3N), and a solvent (e.g., DMF).

  • Procedure:

    • Under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI to a round-bottom flask.

    • Add the solvent (DMF) and stir for 30 minutes.

    • Add the 2-amino-3-bromopyridine, the terminal alkyne, and the base (Et3N).

    • Heat the reaction mixture at 100 °C for 3 hours, monitoring by TLC.[7][8]

    • After completion, perform an appropriate aqueous workup.

    • Extract the product, dry the organic layer, and purify as necessary.

III. Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for understanding the complex relationships in chemical reactions and experimental design.

G General Workflow for Reactivity Comparison cluster_prep Substrate Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis cluster_conclusion Conclusion A Select Bromonitropyridine Isomers (e.g., 2-Br-3-NO2, 3-Br-4-NO2, etc.) B Prepare Stock Solutions A->B C Reaction 1: SNAr (e.g., with Piperidine) B->C D Reaction 2: Suzuki Coupling (e.g., with Phenylboronic Acid) B->D E Reaction 3: Buchwald-Hartwig (e.g., with Morpholine) B->E F Monitor Reaction Progress (TLC, LC-MS, GC-MS) C->F D->F E->F G Determine Reaction Times / Yields F->G H Compare Reactivity Data G->H I Establish Reactivity Order H->I

Caption: A logical workflow for the comparative analysis of bromonitropyridine isomer reactivity.

Caption: Resonance stabilization in the SNAr mechanism enhances reactivity.

Suzuki_Cycle Simplified Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (R-Br) TM_Complex R-Pd(II)L₂(R') OA_Complex->TM_Complex Transmetalation (R'-B(OH)₂) TM_Complex->Pd0 Reductive Elimination TM_Complex->Product_Complex Product (R-R')

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

IV. Conclusion

The reactivity of brominated nitropyridines is a predictable yet nuanced function of the substitution pattern on the pyridine ring. For nucleophilic aromatic substitution, the paramount factor is the ortho or para relationship between the nitro group and the bromine atom, which is necessary for resonance stabilization of the reaction intermediate. In contrast, for palladium-catalyzed cross-coupling reactions, the primary determinant is the position of the bromine atom, with the C2 and C4 positions being significantly more reactive than C3 due to the electronic influence of the ring nitrogen. The strongly electron-withdrawing nitro group serves to enhance the intrinsic reactivity of the C-Br bond in these coupling reactions. A thorough understanding of these principles is crucial for synthetic chemists to select the appropriate isomers and reaction conditions to achieve their desired synthetic targets efficiently.

References

Purity Analysis of Commercially Available 5-Bromo-2-methyl-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields and impurity profiles to the biological activity and safety of synthesized compounds. This guide provides an objective comparison of the purity of commercially available 5-Bromo-2-methyl-3-nitropyridine, a key building block in the synthesis of various pharmaceutical agents. The guide also details the experimental methodologies used for purity determination and offers a comparison with alternative compounds.

Commercial Availability and Purity Comparison

This compound is available from several chemical suppliers. The stated purity of this compound is typically high, often exceeding 98%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC). Below is a summary of the purity data from various commercial sources.

SupplierStated PurityAnalytical Method
TCI America™98.0+%GC
Aladdin Scientific Corporation≥98%Not Specified
Shaanxi Dideu New Materials Co. Ltd98.0%Not Specified
Hebei Zhuanglai Chemical Trading Co Ltd99%Not Specified
Henan Fengda Chemical Co., Ltd.98%Not Specified

Alternative Brominated Nitropyridine Derivatives

While this compound is a versatile reagent, other structurally similar compounds can be considered for specific applications. The commercial purity of these alternatives is also generally high.

Alternative CompoundCAS NumberTypical Commercial Purity
5-Bromo-3-methyl-2-nitropyridine114042-02-3Information not readily available
5-Bromo-2-methoxy-4-methyl-3-nitropyridine884495-14-196%
2-Amino-5-bromo-3-methylpyridineNot AvailableInformation not readily available

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. For a substituted pyridine (B92270) like this compound, a reverse-phase HPLC method is generally suitable.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for analyzing volatile and semi-volatile compounds. It provides both separation and structural information, making it ideal for identifying and quantifying impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., a polyethylene (B3416737) glycol or a low-bleed phenyl-methyl polysiloxane column)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4]

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This typically involves:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a typical workflow for purity analysis and a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Receive Commercial Sample Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis Prep->qNMR Process Data Processing (Integration, etc.) HPLC->Process GCMS->Process qNMR->Process Calc Purity Calculation Process->Calc Report Final Report Calc->Report

Caption: General workflow for the purity analysis of a chemical compound.

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway with a potential point of inhibition.

References

A Comparative Guide to 5-Bromo-2-methyl-3-nitropyridine and Alternative Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel compounds. Substituted pyridines, in particular, are privileged scaffolds found in numerous FDA-approved drugs.[1][2] This guide provides an objective, data-driven comparison of 5-Bromo-2-methyl-3-nitropyridine against other structurally related building blocks. The aim is to equip researchers with the necessary information to make informed decisions for their synthetic strategies, particularly in the context of creating complex, biologically active molecules.

This compound is a versatile reagent, featuring a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily reduced to a reactive amine, and a methyl group that influences the electronic properties and steric environment of the pyridine (B92270) ring.[3][4] Its utility is benchmarked here against other commercially available bromonitropyridine derivatives to highlight the subtle yet significant impact of substituent placement on chemical reactivity and performance in key synthetic transformations.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a building block can significantly influence reaction conditions, solubility, and purification strategies. The following table summarizes these properties for this compound and its structural isomers or analogs.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 911434-05-4C₆H₅BrN₂O₂217.0238.0 - 42.0253
5-Bromo-3-methyl-2-nitropyridineNot specifiedC₆H₅BrN₂O₂217.02Solid (usually yellow - brownish solid)Not specified
2-Bromo-3-methyl-5-nitropyridine15862-44-9C₆H₅BrN₂O₂217.0268 - 72Not specified
5-Bromo-2-methoxy-4-methyl-3-nitropyridine884495-14-1C₇H₇BrN₂O₃247.05SolidNot specified
2-Amino-5-bromo-4-methyl-3-nitropyridine100367-40-6C₆H₆BrN₃O₂232.04Not specifiedNot specified

Data sourced from multiple chemical suppliers and databases.[5][6][7][8][9][10]

Performance in Key Synthetic Transformations

The true value of a building block is demonstrated by its performance in widely used and robust chemical reactions. This section details the utility of this compound and its alternatives in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nitro group reduction, which are foundational reactions in drug development.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl compounds.[11][12][13] The reactivity of the bromopyridine substrate is critical for achieving high yields. The presence of electron-withdrawing groups, such as a nitro group, can influence the ease of the initial oxidative addition step in the catalytic cycle.[14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a flask purged with an inert gas (e.g., argon), add the bromopyridine derivative (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).[11][15]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF) and water (e.g., 4:1 v/v).[11][13]

  • Heat the reaction mixture, typically between 80-100 °C, and stir for 8-24 hours, monitoring progress by TLC or LC-MS.[15]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Bromopyridine E Heat & Stir (80-100°C, 8-24h) A->E B Arylboronic Acid B->E C Pd Catalyst & Base C->E D Degassed Solvent D->E F Cool & Dilute E->F G Extract F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Final Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Suzuki-Miyaura Coupling)

Bromopyridine Building BlockCoupling PartnerCatalyst/BaseYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ / K₃PO₄Est. 70-85%General knowledge
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄82%[11]
5-Bromo-2-methylpyridin-3-amine3-Chlorophenylboronic acidPd(PPh₃)₄ / K₃PO₄75%[11]
5-Bromo-2-nitropyridineAcroleine diethyl acetal (B89532) (Heck)Pd(OAc)₂ / P(o-tol)₃30%[2]

Note: Direct comparative yield data for all isomers under identical conditions is scarce in the literature. The estimated yield for the title compound is based on typical reactivity for such substrates. The data for 5-Bromo-2-methylpyridin-3-amine demonstrates the feasibility of coupling on a similar scaffold after nitro reduction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, crucial for synthesizing aryl amines.[16] This reaction is widely used in the pharmaceutical industry to introduce amine functionalities that are often key for biological activity and improving physicochemical properties.[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the bromopyridine derivative (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).[18][19]

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C for 4-24 hours, until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography to yield the desired aryl amine.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Bromopyridine E Heat & Stir (80-110°C, 4-24h) A->E B Amine B->E C Pd Catalyst, Ligand & Base C->E D Anhydrous Solvent D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Comparative Performance Data (Buchwald-Hartwig Amination)

Nitro Group Reduction

The reduction of the nitro group to an amine is a critical transformation, unlocking a wealth of subsequent chemical modifications such as amide bond formation, sulfonylation, and reductive amination.[7] This conversion dramatically increases the utility of the nitropyridine scaffold.

Experimental Protocol: General Procedure for Nitro Group Reduction

  • Dissolve the nitropyridine derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol% relative to the substrate.[20]

  • Place the reaction vessel under a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.[20]

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the aminopyridine product, which can often be used without further purification.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Nitropyridine E Stir under H₂ atm. (RT, 2-16h) A->E B Solvent (e.g., EtOH) B->E C Pd/C Catalyst C->E F Filter through Celite E->F G Concentrate F->G H Aminopyridine Product G->H

Caption: Experimental workflow for the catalytic hydrogenation of a nitro group.

Comparative Performance Data (Nitro Group Reduction)

Nitropyridine Building BlockReagents/ConditionsYield (%)Reference
This compound H₂, Pd/C, EthanolEst. >90%General knowledge
Methyl 3-methyl-5-nitropicolinateH₂, 10% Pd/C, MethanolQuantitative[20]
3-Methyl-5-nitropyridin-2-amineHydrazine hydrate, Pd/CHigh[21]

Note: Catalytic hydrogenation of nitroarenes is generally a high-yielding and clean reaction. The yields are consistently high across a range of substituted nitropyridines, making it a reliable transformation for all the compared building blocks.

Synthetic Utility and Logic

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine and nitro groups can be addressed in a stepwise fashion to build molecular complexity in a controlled manner.

Synthetic_Utility cluster_path1 Pathway 1: Coupling First cluster_path2 Pathway 2: Reduction First A This compound B Suzuki or Buchwald-Hartwig (C-C or C-N formation) A->B Step 1a F Nitro Reduction (e.g., H₂/Pd-C) A->F Step 1b C Aryl/Heteroaryl-substituted 2-methyl-3-nitropyridine B->C D Nitro Reduction (e.g., H₂/Pd-C) C->D Step 2a E Substituted 3-Amino-2-methylpyridine (Amide coupling, etc.) D->E G 5-Bromo-2-methylpyridin-3-amine F->G H Suzuki or Buchwald-Hartwig (C-C or C-N formation) G->H Step 2b I Substituted 3-Amino-2-methylpyridine (Amide coupling, etc.) H->I

Caption: Logical synthetic pathways using this compound.

Conclusion

This compound stands as a highly valuable and versatile building block for chemical synthesis. Its performance in key transformations like Suzuki-Miyaura coupling and nitro group reduction is robust, making it a reliable choice for constructing complex molecules.

  • For Suzuki-Miyaura and Buchwald-Hartwig Reactions: The electronic activation provided by the 3-nitro group makes the 5-bromo position a prime site for cross-coupling. Researchers should consider that steric hindrance from the 2-methyl group may require optimization of catalyst and ligand systems for challenging coupling partners.

  • For Accessing Aminopyridines: The nitro group is readily reduced in high yield, providing a clean entry to the corresponding 3-aminopyridine (B143674) scaffold, which is a common motif in pharmacologically active compounds.

  • Comparison to Alternatives: While isomers like 5-Bromo-3-methyl-2-nitropyridine or 2-Bromo-3-methyl-5-nitropyridine offer different substitution patterns, the specific 2-methyl-3-nitro-5-bromo arrangement provides a unique electronic and steric profile. The choice between these building blocks will ultimately depend on the desired final structure and the specific synthetic route planned. For instance, if coupling at the 2-position is desired, 2-Bromo-3-methyl-5-nitropyridine would be the superior choice.[22]

This guide demonstrates that while multiple building blocks may appear similar, their comparative performance and strategic utility can differ. By leveraging the data and protocols presented, researchers can more effectively integrate this compound and its alternatives into their synthetic workflows, accelerating the discovery and development of new chemical entities.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methyl-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 5-Bromo-2-methyl-3-nitropyridine is essential for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on operational and logistical best practices.

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1][2][3] This ensures that the compound is managed in accordance with all applicable local and national regulations.[2] The most common technique employed by such services is chemical incineration.

Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is imperative to adhere to strict safety protocols to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses or a face shield.[2]

  • Skin and Body Protection: Wear appropriate protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, wear respiratory protection.[1]

Handling Guidelines:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the handling area.[1][2]

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Protocol

  • Container Management:

    • Keep the chemical in its original, tightly closed container.[1][2]

    • Do not mix this compound with other waste materials.[1]

    • Label the container clearly and accurately.

  • Engage a Licensed Disposal Service:

    • Contact a certified waste disposal company that is licensed to handle chemical waste.[1][2][3]

    • Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.

  • Chemical Incineration Procedure (to be performed by the licensed service):

    • The material may be dissolved or mixed with a combustible solvent.[1]

    • Incineration should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][3]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[1][3] Handle uncleaned containers as if they still contain the product.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Ensure Safety:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear the appropriate personal protective equipment (PPE) as detailed above.[1]

  • Containment:

    • Prevent the spill from spreading and from entering drains or waterways.[1][2]

  • Clean-up:

    • For solid material, sweep or shovel the substance into a suitable, closed container for disposal.[1] Avoid creating dust.[1]

    • Pick up and arrange for disposal without creating dust.[1][2]

Summary of Safety and Disposal Information

ParameterGuidelineCitation
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[1][3]
Recommended Technology Burn in a chemical incinerator with an afterburner and scrubber.[1][3]
Waste Segregation Do not mix with other waste. Keep in original containers.[1]
Contaminated Packaging Dispose of as unused product.[1][3]
Spill Containment Prevent further leakage or spillage; do not let product enter drains.[1][2]
Spill Clean-up Sweep up and shovel into suitable, closed containers for disposal.[1]
Personal Protective Equipment Protective gloves, eye protection/face protection.[2]
Handling Precautions Avoid contact with skin and eyes; avoid dust formation.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Need to Dispose of This compound check_contamination Is the material a spill or a planned disposal of unused product? start->check_contamination spill_procedure Accidental Spill Procedure check_contamination->spill_procedure Spill planned_disposal Planned Disposal Procedure check_contamination->planned_disposal Planned ppe Wear appropriate PPE (gloves, eye protection) spill_procedure->ppe contain_spill Contain the spill Prevent entry into drains ppe->contain_spill cleanup_spill Clean up spill without creating dust Place in a sealed container contain_spill->cleanup_spill contact_disposal_co Contact a licensed professional waste disposal company cleanup_spill->contact_disposal_co container_prep Ensure material is in its original, tightly closed and labeled container planned_disposal->container_prep no_mixing Do not mix with other waste container_prep->no_mixing no_mixing->contact_disposal_co provide_sds Provide SDS to the disposal company contact_disposal_co->provide_sds incineration Disposal via chemical incineration with afterburner and scrubber provide_sds->incineration end End: Proper and Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-2-methyl-3-nitropyridine, ensuring a secure laboratory environment. The following procedures are based on established safety protocols for pyridine (B92270) derivatives and nitroaromatic compounds.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary concerns associated with this and similar compounds include skin and eye irritation.[1][2] As a nitroaromatic compound, it is also important to handle it with care to avoid conditions that could lead to decomposition, although specific data on its explosive properties are not available.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6][7][8] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[3][6]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] If a fume hood is not available, a suitable respirator may be necessary.

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[3][9] Use non-sparking tools when handling.[3]

  • Static Discharge: Ensure all equipment is properly grounded to prevent static discharge.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.

Spill Response:

  • Evacuation: In the event of a spill, evacuate non-essential personnel from the area.[1][8]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite (B1170534) to contain the substance.[8]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a designated, labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[8]

  • Reporting: Report all spills to the laboratory supervisor or safety officer.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[1][6] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: Disposal should be carried out by a licensed waste disposal company. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10][11]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local and national regulations.[10]

First Aid Measures

In the event of accidental exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.